5-(Trifluoromethoxy)isatin
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethoxy)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAJMVPMNOBILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369742 | |
| Record name | 5-(Trifluoromethoxy)isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169037-23-4 | |
| Record name | 5-(Trifluoromethoxy)isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethoxy)isatin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGN7HVV394 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Trifluoromethoxy)isatin: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethoxy)isatin is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The inclusion of the trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials.
Physical and Chemical Properties
This compound is a crystalline solid, typically appearing as an orange to brown powder.[1] Key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 169037-23-4 | [2] |
| Molecular Formula | C₉H₄F₃NO₃ | [2][3] |
| Molecular Weight | 231.13 g/mol | [2][3] |
| Appearance | Orange to brown crystals or powder | [1] |
| Melting Point | 170 - 172 °C | [2] |
| Solubility | Insoluble in water | [3][4] |
| pKa (Predicted) | 8.49 ± 0.20 | [4] |
Table 2: Crystallographic Data
A single-crystal X-ray diffraction study has provided detailed structural information for this compound.[5]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/n | [5] |
| Cell Dimensions | a = 14.329(5) Å, b = 6.082(5) Å, c = 20.401(5) Å, β = 91.608(5)° | [5] |
| Volume | 1777.2(16) ų | [5] |
| Z | 8 | [5] |
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is characterized by the two carbonyl groups at the C2 and C3 positions of the indole ring. The C3-carbonyl group is notably more electrophilic and, therefore, more susceptible to nucleophilic attack than the C2-amide carbonyl.[2] This differential reactivity is fundamental to its use as a versatile building block in organic synthesis.
Experimental Protocol: Synthesis via Sandmeyer-type Reaction
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L round-bottom flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (10 eq) in 500 mL of water.
-
In a separate beaker, prepare a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in 100 mL of water containing concentrated hydrochloric acid (1.1 eq).
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
Prepare a solution of hydroxylamine hydrochloride (3.0 eq) in 150 mL of water and add it to the reaction mixture.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the isonitrosoacetanilide intermediate.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Step 2: Cyclization to this compound
-
Carefully add the dried isonitrosoacetanilide intermediate (1.0 eq) in small portions to pre-warmed (60-70 °C) concentrated sulfuric acid (5-10 eq) in a round-bottom flask equipped with a mechanical stirrer. Maintain the temperature below 80 °C during the addition.
-
After the addition is complete, heat the mixture to 80-90 °C for 15-30 minutes.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The resulting precipitate of this compound is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.
Figure 1: General workflow for the Sandmeyer-type synthesis of this compound.
Biological and Pharmacological Relevance
Isatin and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and kinase inhibitory effects. The introduction of a trifluoromethoxy group can enhance these properties by increasing lipophilicity, which can improve cell membrane permeability, and by blocking metabolic pathways, which can increase the compound's in vivo half-life.
Kinase Inhibition
Many isatin-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. While specific kinase targets for this compound are not extensively documented, its structural similarity to known kinase inhibitors suggests it may also exhibit such activity.
Experimental Protocol: General Kinase Inhibition Assay (e.g., using a luminescence-based assay)
This protocol provides a general method for screening the inhibitory activity of this compound against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare solutions of the target kinase, its specific substrate, and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase solution to each well.
-
Add the serially diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at 30 °C for 1-2 hours.
-
Stop the reaction and measure the remaining ATP levels using a commercial luminescence-based kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 2: A generalized workflow for a kinase inhibition assay.
Antiviral Activity
Isatin derivatives have a long history of investigation as antiviral agents. The mechanism of action can vary, including the inhibition of viral enzymes or interference with viral replication processes. The presence of the trifluoromethoxy group in this compound could potentially enhance its antiviral properties.
Hypothetical Signaling Pathway: Inhibition of a Viral Protease
While a specific signaling pathway for this compound is not established, we can visualize a hypothetical mechanism where it inhibits a viral protease, a common target for antiviral drugs.
Figure 3: Hypothetical inhibition of a viral protease by this compound.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its unique combination of physical and chemical properties, conferred in part by the trifluoromethoxy substituent, makes it a compelling starting point for the synthesis of novel bioactive molecules. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development involving this promising compound.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 3. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
5-(Trifluoromethoxy)isatin CAS number and molecular weight.
An In-depth Technical Guide to 5-(Trifluoromethoxy)isatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. It covers its fundamental properties, detailed synthetic protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Data
This compound is a fluorinated derivative of isatin, an indole dione. The introduction of the trifluoromethoxy group at the 5-position significantly influences its chemical reactivity and biological activity, making it a valuable precursor in drug discovery programs.
| Property | Value |
| CAS Number | 169037-23-4 |
| Molecular Formula | C₉H₄F₃NO₃ |
| Molecular Weight | 231.13 g/mol |
| IUPAC Name | 5-(Trifluoromethoxy)-1H-indole-2,3-dione |
| Appearance | Orange to brown crystalline powder |
| Melting Point | 170-172 °C |
Synthesis of this compound
The primary synthetic route to this compound is through the Sandmeyer isatin synthesis, a robust and widely used method for preparing isatin and its derivatives from anilines.
Experimental Protocol: Sandmeyer Isatin Synthesis
This two-step process begins with the formation of an isonitrosoacetanilide intermediate from 4-(trifluoromethoxy)aniline, followed by acid-catalyzed cyclization.
Step 1: Synthesis of 2-(Hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) in water.
-
Add a solution of 4-(trifluoromethoxy)aniline (1.0 equivalent) in water containing hydrochloric acid.
-
To this mixture, add a solution of hydroxylamine hydrochloride (2.2 equivalents) in water.
-
Heat the reaction mixture to reflux for a short period (typically 10-30 minutes) to facilitate the formation of the isonitrosoacetanilide intermediate.
-
Cool the mixture, which will cause the intermediate to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Cyclization to this compound
-
Carefully add the dried 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide intermediate to an excess of concentrated sulfuric acid at a controlled temperature (e.g., 60-80°C).
-
Stir the mixture until the cyclization is complete, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Collect the orange-brown solid by filtration, wash thoroughly with water to remove excess acid, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Synthetic workflow for this compound.
Applications in Drug Discovery: Synthesis of Bioactive Derivatives
The reactive C3-carbonyl group of this compound makes it an ideal starting point for the synthesis of a diverse range of heterocyclic compounds, particularly kinase inhibitors.
Experimental Protocol: Synthesis of Isatin-3-Hydrazone Derivatives
Isatin-3-hydrazones are key intermediates in the synthesis of various bioactive molecules, including kinase inhibitors. The general procedure involves a condensation reaction.
-
Suspend this compound (1.0 equivalent) in a suitable solvent, such as ethanol.
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
Add the desired substituted hydrazide (e.g., a benzoylhydrazide or a heterocyclic hydrazide) (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization.
Spectroscopic and Synthetic Profile of 5-(Trifluoromethoxy)isatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
5-(Trifluoromethoxy)isatin, with the systematic name 5-(trifluoromethoxy)-1H-indole-2,3-dione, is a derivative of isatin featuring a trifluoromethoxy group at the 5-position of the indole ring. This substitution is of particular interest in drug discovery as the trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 169037-23-4 | [1] |
| Molecular Formula | C₉H₄F₃NO₃ | [1][2] |
| Molecular Weight | 231.13 g/mol | [1][2] |
| Melting Point | 170–172 °C | [1] |
| Appearance | Not specified in literature |
Spectroscopic Data
Detailed experimental spectra for this compound are not extensively reported in the surveyed scientific literature. However, based on the known spectra of isatin and its derivatives, the expected spectral features can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons on the isatin core, with chemical shifts influenced by the electron-withdrawing trifluoromethoxy group. An N-H proton signal is also expected. |
| ¹³C NMR | Carbon signals for the aromatic ring, two carbonyl groups (C2 and C3), and the trifluoromethoxy group. The carbonyl carbons are expected in the downfield region. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), aromatic C-H stretching, and C-F stretching of the trifluoromethoxy group. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of 231.13. Fragmentation patterns would likely involve the loss of CO and cleavage of the trifluoromethoxy group. |
Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on the well-established Sandmeyer isatin synthesis, which is a common method for preparing isatin and its derivatives. A patent for the synthesis of the closely related 5-(trifluoromethyl)isatin from 4-(trifluoromethyl)aniline provides a strong basis for this proposed protocol.
Proposed Synthetic Pathway: Modified Sandmeyer Synthesis
The synthesis of this compound can be envisioned to proceed in two main steps starting from 4-(trifluoromethoxy)aniline.
Figure 1: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Putative)
Step 1: Synthesis of N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water.
-
Separately, prepare a solution of 4-(trifluoromethoxy)aniline in dilute hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution.
-
Add an aqueous solution of hydroxylamine hydrochloride to the reaction mixture.
-
Heat the mixture to reflux for a specified period to facilitate the condensation reaction.
-
Cool the reaction mixture to room temperature to allow the isonitrosoacetanilide intermediate to precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
Step 2: Cyclization to this compound
-
Carefully add the dried N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid at a controlled temperature (e.g., 50-60 °C).
-
After the addition is complete, heat the mixture (e.g., to 80 °C) for a short duration to ensure complete cyclization.
-
Cool the reaction mixture and pour it onto crushed ice to precipitate the crude this compound.
-
Collect the crude product by filtration, wash thoroughly with water to remove excess acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Note: This is a proposed protocol and would require optimization of reaction conditions, such as reaction times, temperatures, and purification methods.
Logical Relationship of Synthesis
The synthesis follows a logical progression from a substituted aniline to the final heterocyclic product.
Figure 2: Logical flow of the proposed synthesis.
Conclusion
References
The Multifaceted Biological Activities of Fluorinated Isatin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into the isatin scaffold has emerged as a powerful strategy in medicinal chemistry, yielding a plethora of derivatives with potent and diverse biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of fluorinated isatin derivatives, with a focus on their anticancer, antiviral, antimicrobial, and neuroprotective properties. The strategic introduction of fluorine atoms can significantly enhance pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and bioavailability, making these compounds promising candidates for drug development.[1] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for researchers in the field.
Anticancer Activity: Targeting Key Cellular Pathways
Fluorinated isatin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][3][4][5][6][7][8][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.
One of the key mechanisms involves the activation of the tumor suppressor protein p53.[10][11][12][13][14] Certain isatin-derived molecules have been shown to stabilize p53 by interfering with its interaction with the E3 ubiquitin ligase Mdm2, which targets p53 for proteasomal degradation.[10][11] This inhibition leads to an accumulation of p53, which in turn transcriptionally activates genes involved in apoptosis, such as PUMA (p53 upregulated modulator of apoptosis).[10][11]
Another critical pathway targeted by these compounds is the caspase cascade, which plays a central role in the execution phase of apoptosis.[15][16][17][18][19][20][21] Fluorinated isatin sulfonamides, in particular, have been identified as potent inhibitors of effector caspases, such as caspase-3 and caspase-7.[15][18][19][20][21] By binding to the active site of these enzymes, they effectively block the downstream events of apoptosis, a mechanism that is also being explored for in vivo apoptosis imaging.[18]
The cytotoxic action of some fluorinated isatins is also associated with the dissipation of the mitochondrial membrane potential and the subsequent production of reactive oxygen species (ROS), leading to apoptosis through the intrinsic pathway.[2][4]
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of selected fluorinated isatin derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-fluorobenzyl)isatin (3a) | M-HeLa (cervical cancer) | 18.2 | [2] |
| 1-(2-fluorobenzyl)isatin (3a) | HuTu 80 (duodenal cancer) | 22.1 | [2] |
| 1-(2-chlorobenzyl)isatin (3b) | M-HeLa (cervical cancer) | 16.5 | [2] |
| 1-(2-chlorobenzyl)isatin (3b) | HuTu 80 (duodenal cancer) | 19.8 | [2] |
| 1-(2,6-difluorobenzyl)isatin (3d) | M-HeLa (cervical cancer) | 18.9 | [2] |
| 1-(2,6-difluorobenzyl)isatin (3d) | HuTu 80 (duodenal cancer) | 21.7 | [2] |
| Fluorinated isatin-hydrazone (8) | A549 (lung cancer) | 42.43 | [3][7] |
| Fluorinated isatin-hydrazone (14) | A549 (lung cancer) | 115.00 | [3][7] |
| Isatin-sulphonamide (20d) | Caspase-3 (in vitro) | 2.33 | [15][19] |
| Isatin | HL60 (promylocytic leukemia) | 2.94 µg/ml | [22] |
Antiviral Activity: A Broad Spectrum of Inhibition
Isatin derivatives have a long history as antiviral agents, with methisazone being one of the first synthetic antiviral drugs.[23] The introduction of fluorine has led to the development of new derivatives with potent activity against a variety of viruses.[1][24][25][26]
Fluorinated isatin derivatives have shown inhibitory effects on the replication of viruses such as Hepatitis C Virus (HCV), SARS-CoV, and Human Immunodeficiency Virus (HIV).[1][23][25] For instance, a 5-fluoro derivative of an isatin-benzenesulphonamide conjugate was found to inhibit HCV RNA synthesis.[23] The mechanism of antiviral action can vary, with some compounds inhibiting viral protein synthesis.[25]
Quantitative Data: Antiviral Activity
| Compound/Derivative | Virus | Activity | Cell Line | Reference |
| 5-Fluoro isatin derivative | Hepatitis C Virus (HCV) | Inhibited RNA synthesis at 6 µg/ml | Huh 5-2 | [23] |
| SPIII-5F | SARS-CoV | 45% maximum protection | Vero | [23] |
| Isatin-thiosemicarbazone (6) | HIV | 50% inhibition at 0.34 µM | [25] | |
| Isatin-thiosemicarbazone (7) | HIV | 50% inhibition at 2.9 µM | [25] |
Antimicrobial and Antiphytopathogenic Activity
Beyond their anticancer and antiviral properties, fluorinated isatin derivatives have also demonstrated notable antibacterial and antifungal activities.[6][27][28][29] The substitution pattern on the isatin core, particularly at the 5-position with halogens like fluorine, chlorine, or bromine, has been shown to enhance antimicrobial efficacy.[27]
Some water-soluble pyridinium isatin-3-acylhydrazones have exhibited significant antagonistic effects against phytopathogens of both bacterial and fungal origin, suggesting their potential application in agriculture to combat plant diseases.[2][4][30]
Quantitative Data: Antimicrobial Activity
Neuroprotective Effects
Recent studies have highlighted the potential of isatin derivatives, including fluorinated analogs, in the context of neurodegenerative diseases. These compounds have been investigated for their ability to inhibit monoamine oxidases (MAOs), enzymes whose dysregulation is implicated in neurological disorders like Parkinson's disease.[31]
Furthermore, certain isatin derivatives have demonstrated anti-neuroinflammatory activity by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated microglia.[32] This suggests a role in mitigating the chronic neuroinflammation associated with the progression of neurodegenerative diseases.[32]
Quantitative Data: Neuroprotective Activity
| Compound/Derivative | Target | IC50 (µM) | Activity | Reference |
| Isatin-hydrazone (IS7) | MAO-B | 0.082 | Potent Inhibition | [31] |
| Isatin-hydrazone (IS15) | MAO-A | 1.852 | Potent Inhibition | [31] |
Experimental Protocols
This section provides a generalized overview of key experimental methodologies cited in the research of fluorinated isatin derivatives. For specific details, it is crucial to consult the original research articles.
Synthesis of Fluorinated Isatin Derivatives
The synthesis of fluorinated isatin derivatives often starts from a corresponding fluorinated aniline. A common method is the Sandmeyer isatin synthesis .[33][34]
-
Formation of an Isonitrosoacetanilide: A solution of the appropriate fluoroaniline in aqueous hydrochloric acid is treated with chloral hydrate and hydroxylamine hydrochloride. The mixture is heated, and the resulting isonitrosoacetanilide precipitates upon cooling.
-
Cyclization: The isolated isonitrosoacetanilide is then added to concentrated sulfuric acid and heated to induce cyclization, yielding the 5-fluoroisatin.[1]
Further derivatization at the N1 position or C3 carbonyl group can be achieved through various reactions:
-
N-Alkylation/Arylation: Reaction of the fluorinated isatin with an appropriate alkyl or aryl halide in the presence of a base like potassium carbonate.[33]
-
Schiff Base and Hydrazone Formation: Condensation of the C3-carbonyl group of the fluorinated isatin with primary amines or hydrazine derivatives, respectively.[1][7][24]
In Vitro Cytotoxicity Assays
The cytotoxic effects of the synthesized compounds are commonly evaluated using colorimetric assays such as the MTT assay or the SRB assay .[22][35]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [22][35]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the fluorinated isatin derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay: [35]
-
Cell Seeding and Treatment: Similar to the MTT assay.
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is washed away with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
Antiviral Activity Assay
A common method to assess antiviral activity is the plaque reduction assay or by measuring the inhibition of viral replication through quantitative methods.
Vesicular Stomatitis Virus (VSV) Replication Inhibition Assay: [1]
-
Cell Culture: Vero cells are grown to confluence in 96-well plates.
-
Compound and Virus Addition: The cells are pre-treated with different concentrations of the test compounds before being infected with VSV.
-
Incubation: The plates are incubated to allow for viral replication and cytopathic effect (CPE) development.
-
CPE Evaluation: The extent of CPE is observed microscopically and can be quantified using a cell viability assay (e.g., MTT assay). The concentration of the compound that inhibits CPE by 50% (EC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the study of fluorinated isatin derivatives.
Caption: p53 activation by fluorinated isatin derivatives.
Caption: Inhibition of effector caspases by fluorinated isatins.
Caption: General experimental workflow for isatin derivative research.
Conclusion
Fluorinated isatin derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antiviral, antimicrobial, and neuroprotective properties, coupled with the enhanced pharmacokinetic profiles afforded by fluorination, underscore their potential as scaffolds for the development of novel therapeutics. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and optimization of lead compounds will be crucial in translating the therapeutic promise of these molecules into clinical applications. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 18. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. brieflands.com [brieflands.com]
- 28. researchgate.net [researchgate.net]
- 29. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 30. [PDF] Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 33. files01.core.ac.uk [files01.core.ac.uk]
- 34. nmc.gov.in [nmc.gov.in]
- 35. benchchem.com [benchchem.com]
The Therapeutic Potential of 5-(Trifluoromethoxy)isatin: A Technical Guide for Drug Discovery Professionals
Introduction: 5-(Trifluoromethoxy)isatin, a fluorinated derivative of the versatile isatin scaffold, has emerged as a significant building block in medicinal chemistry. Its unique chemical properties make it a valuable precursor for the synthesis of a diverse range of bioactive molecules with potential applications in oncology, neurology, and immunology. This technical guide provides an in-depth overview of the therapeutic landscape of this compound, focusing on the biological activities of its derivatives, relevant experimental protocols, and the underlying signaling pathways. While direct therapeutic applications of the core compound are not extensively documented, its utility as a synthetic intermediate is well-established, paving the way for the development of novel therapeutics.
Anticancer Applications
Derivatives of this compound have demonstrated notable potential as anticancer agents. The incorporation of the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the resulting compounds, often leading to improved pharmacological properties.
Cytotoxicity of this compound-Derived Gold Complexes
One of the most promising applications of this compound in oncology is in the synthesis of luminescent gold(I) complexes. These organometallic compounds have shown significant cytotoxicity against various cancer cell lines.[1]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-Gold(I) Complexes | Various | As low as 0.28 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Inhibition of Key Signaling Pathways
The anticancer activity of isatin derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two such pathways are the RET and TAK1 kinase signaling cascades.
RET Kinase Signaling: The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated through mutation or fusion, can drive the development of various cancers, including thyroid and non-small cell lung cancer.[2][3] RET activation triggers downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[2] this compound serves as a valuable starting material for the synthesis of potent RET kinase inhibitors.
Caption: Simplified RET Kinase Signaling Pathway and Point of Inhibition.
TAK1 Signaling: Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in the signaling pathways of inflammation and cell survival, often implicated in cancer progression.[4][5] It integrates signals from various stimuli, including cytokines and growth factors, to activate downstream pathways like NF-κB and MAPKs.[4] The development of TAK1 inhibitors is a promising strategy for cancer therapy, and this compound can be used to synthesize such inhibitors.
Caption: Overview of the TAK1 Signaling Pathway and Inhibition.
Anticonvulsant Applications
The isatin scaffold is a well-known pharmacophore in the development of anticonvulsant drugs. Derivatives of this compound have the potential to be screened for their efficacy in preclinical models of epilepsy.
Experimental Protocols for Anticonvulsant Screening
Two standard in vivo models are used to evaluate the anticonvulsant activity of test compounds: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test.
Maximal Electroshock (MES) Test:
-
Animal Model: Typically adult mice or rats.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Stimulation: After a set period, a supramaximal electrical stimulus is delivered via corneal or auricular electrodes.
-
Observation: The presence or absence of the hindlimb tonic extensor phase of the seizure is recorded.
-
Endpoint: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic extensor seizure, is determined.
Pentylenetetrazole (PTZ) Test:
-
Animal Model: Typically adult mice.
-
Compound Administration: The test compound is administered i.p. or p.o. at various doses.
-
Convulsant Administration: A convulsant dose of PTZ is administered subcutaneously.
-
Observation: Animals are observed for the onset and severity of clonic and tonic seizures for a defined period.
-
Endpoint: The ability of the test compound to prevent or delay the onset of seizures is recorded, and the ED50 is calculated.
Caption: Workflow for In Vivo Anticonvulsant Screening.
Caspase Inhibition and Apoptosis Induction
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. The inhibition of specific caspases is a therapeutic strategy in various diseases. Conversely, the induction of apoptosis through caspase activation is a key mechanism of many anticancer drugs. Isatin derivatives, particularly isatin sulfonamides, have been identified as potent inhibitors of effector caspases, such as caspase-3 and caspase-7.[6][7][8]
Caspase-3/7 Inhibition Assay
A common method to assess the inhibitory activity of compounds against caspases is a fluorometric assay using a specific substrate.
-
Reagents: Recombinant human caspase-3 or caspase-7, a fluorogenic substrate (e.g., Ac-DEVD-AMC), and the test compound.
-
Procedure: The caspase enzyme is incubated with various concentrations of the test inhibitor.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence of the cleaved substrate is measured over time using a fluorometer.
-
Data Analysis: The rate of substrate cleavage is determined, and the IC50 or Ki value for the inhibitor is calculated.
Apoptosis Signaling Pathway
The induction of apoptosis by anticancer agents often involves the activation of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases like caspase-3 and caspase-7.[9][10] These caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Simplified Apoptosis Signaling Cascade.
Conclusion
This compound is a privileged scaffold in modern drug discovery, offering a versatile platform for the synthesis of novel therapeutic agents. While the core molecule itself has limited documented direct biological activity, its derivatives have shown significant promise in the fields of oncology, neurology, and immunology. The continued exploration of derivatives synthesized from this compound, coupled with a deeper understanding of their mechanisms of action, holds the potential to deliver new and effective treatments for a range of human diseases. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated TAK1 augments tumor growth and metastatic capacities of ovarian cancer cells through activation of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
5-(Trifluoromethoxy)isatin mechanism of action in biological systems.
An In-Depth Technical Guide on the Mechanism of Action of 5-(Trifluoromethoxy)isatin and Its Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct biological data on this compound is not extensively documented in publicly available literature, its chemical structure serves as a valuable and versatile scaffold in medicinal chemistry. The isatin core, particularly when functionalized, gives rise to a diverse array of derivatives with significant pharmacological activities. This guide provides a comprehensive overview of the established and potential mechanisms of action for compounds derived from the isatin framework, with a focus on anticancer and antiviral applications. The information presented is based on studies of various isatin derivatives, providing a strong foundation for understanding the potential biological roles of compounds synthesized from this compound. Isatin and its derivatives are known to exert their effects through multiple mechanisms, including the inhibition of protein kinases, interference with viral replication machinery, and the induction of apoptosis.
Introduction to the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic compound found in various natural sources and as a metabolic derivative of adrenaline in humans.[1] Its unique structure, featuring a fused aromatic ring and a reactive ketone group, makes it an ideal starting point for the synthesis of a wide range of biologically active molecules.[2][3] The synthetic versatility of the isatin core has been extensively explored, leading to the development of derivatives with anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] this compound, with its electron-withdrawing trifluoromethoxy group, presents a key intermediate for creating novel derivatives with potentially enhanced biological activities. It is used as a reactant in the preparation of compounds such as oxindole derivatives that act as TAK1 kinase inhibitors and isatin thiosemicarbazones with activity against the herpes simplex virus (HSV).[4]
Anticancer Mechanisms of Isatin Derivatives
Isatin-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways that control cell proliferation, survival, and angiogenesis.
Inhibition of Protein Kinases
A primary mechanism through which isatin derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[5][6]
-
Receptor Tyrosine Kinases (RTKs): Many isatin derivatives have been shown to inhibit RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6][7] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are vital for cancer cell survival and proliferation.[5] Sunitinib, a clinically approved isatin-based drug, is a potent inhibitor of multiple RTKs, including VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[8][9]
-
Cyclin-Dependent Kinases (CDKs): Isatin derivatives can also target CDKs, such as CDK2, which are essential for cell cycle progression.[5][6] Inhibition of CDK2 leads to cell cycle arrest, typically at the G1/S or G2/M phase, thereby preventing cancer cell division.[5][9]
-
Other Kinases: The isatin scaffold has been utilized to develop inhibitors for a range of other kinases implicated in cancer, including Glycogen Synthase Kinase-3β (GSK-3β), STAT-3, and Transforming growth factor-β Activated Kinase-1 (TAK1).[5][10][11]
Below is a diagram illustrating the inhibition of a generic kinase signaling pathway by an isatin derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of 5-(Trifluoromethoxy)isatin in common lab solvents.
An In-Depth Technical Guide to the Solubility and Stability of 5-(Trifluoromethoxy)isatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Understanding its solubility and stability in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of these critical physicochemical properties. Due to the limited availability of specific quantitative data for this compound in public literature, this document leverages extensive data from its parent compound, isatin, as a predictive framework. Furthermore, it outlines detailed experimental protocols for determining these properties, offering a practical resource for researchers.
Physicochemical Properties of this compound
A foundational understanding of the key physicochemical properties of this compound is essential for any experimental design. These properties are summarized in the table below.
| Property | Value |
| Chemical Name | 5-(Trifluoromethoxy)-1H-indole-2,3-dione |
| Synonyms | 5-(Trifluoromethoxy)-2,3-indolinedione |
| CAS Number | 169037-23-4 |
| Molecular Formula | C₉H₄F₃NO₃ |
| Molecular Weight | 231.13 g/mol |
| Melting Point | 170 - 172 °C |
Solubility Profile
The solubility of a compound is a critical parameter that influences its handling, reactivity, and bioavailability. While specific quantitative solubility data for this compound is not widely published, the well-documented solubility of its parent compound, isatin, provides a valuable baseline for solvent selection.
Influence of the 5-(Trifluoromethoxy) Group
The trifluoromethoxy (-OCF₃) group at the 5-position of the isatin core is a highly electronegative and lipophilic substituent. The introduction of this group is expected to influence the solubility profile in the following ways compared to unsubstituted isatin:
-
Increased Lipophilicity : The -OCF₃ group significantly increases the compound's affinity for non-polar environments. This will likely lead to enhanced solubility in non-polar organic solvents and reduced solubility in polar solvents, particularly water.[1][2][3]
-
Metabolic Stability : Trifluoromethyl and trifluoromethoxy groups are known to enhance the metabolic stability of molecules by blocking sites susceptible to enzymatic oxidation.[1][3][4]
Quantitative Solubility Data for Isatin (as a Reference)
The following table summarizes the mole fraction solubility (x) of the parent compound, isatin, in several common laboratory solvents at various temperatures.[5][6] This data serves as a useful guide for estimating the solubility behavior of this compound. It is anticipated that the derivative will follow similar trends, with a likely increase in solubility in solvents like toluene and dichloromethane, and a decrease in more polar solvents like methanol and water.
| Solvent | 298.15 K (25 °C) | 308.15 K (35 °C) | 318.15 K (45 °C) |
| N,N-Dimethylformamide (DMF) | 1.01 x 10⁻¹ | 1.15 x 10⁻¹ | 1.30 x 10⁻¹ |
| Tetrahydrofuran (THF) | 4.88 x 10⁻² | 5.86 x 10⁻² | 7.02 x 10⁻² |
| 1,4-Dioxane | 2.92 x 10⁻² | 3.73 x 10⁻² | 4.75 x 10⁻² |
| Acetone | 2.11 x 10⁻² | 2.65 x 10⁻² | 3.32 x 10⁻² |
| Acetonitrile | 6.78 x 10⁻³ | 9.38 x 10⁻³ | 1.29 x 10⁻² |
| Ethyl Acetate | 5.92 x 10⁻³ | 7.91 x 10⁻³ | 1.05 x 10⁻² |
| Methanol | 1.31 x 10⁻² | - | - |
| Ethanol | - | - | - |
| 1-Butanol | - | - | - |
| Dichloromethane | 1.01 x 10⁻³ | 1.30 x 10⁻³ | 1.66 x 10⁻³ |
| Toluene | 5.10 x 10⁻⁴ | 5.90 x 10⁻⁴ | 6.80 x 10⁻⁴ |
| Water | 4.20 x 10⁻⁴ | - | - |
Data for Methanol, Ethanol, 1-Butanol, and Water at 298.15 K are from a separate study using a gravimetric method.[6][7]
Stability Profile
The chemical stability of this compound is crucial for ensuring the integrity of experimental results and for determining its shelf-life. Stability testing involves subjecting the compound to a variety of environmental conditions to identify potential degradation pathways.[8]
General Stability Considerations
Isatin and its derivatives can be susceptible to degradation under certain conditions:
-
pH : The lactam and ketone functionalities can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation : The indole ring can be prone to oxidation.
-
Light : Photochemical degradation can occur upon exposure to UV or visible light.
-
Temperature : Elevated temperatures can accelerate degradation reactions.
The presence of the electron-withdrawing trifluoromethoxy group may influence the reactivity of the isatin core.[1] A comprehensive stability assessment is therefore highly recommended.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Thermodynamic Solubility Determination (Isothermal Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[6][9]
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, water, buffered solutions)
-
Scintillation vials or other sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Add a known volume or mass of the selected solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
After the equilibration period, cease agitation and allow the suspension to settle for at least 2 hours.
-
Carefully withdraw a sample from the supernatant. For accurate results, centrifuge the sample to pellet any remaining solid particles.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Caption: Workflow for the isothermal shake-flask solubility determination method.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a compound.[10][11][12]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Validated HPLC method capable of separating the parent compound from its degradants
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of HCl solution.
-
Store at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with NaOH, dilute, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of NaOH solution.
-
Store at room temperature for a defined period.
-
At various time points, withdraw samples, neutralize with HCl, dilute, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of H₂O₂ solution.
-
Store at room temperature for a defined period.
-
At various time points, withdraw samples, dilute, and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C).
-
At various time points, dissolve a portion of the solid, dilute, and analyze by HPLC.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light conditions as specified in ICH Q1B guidelines.
-
Analyze the samples by HPLC alongside a dark control.
-
-
Data Analysis:
-
For each condition, monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
The HPLC-PDA detector will help in assessing peak purity. An HPLC-MS system can be used to identify the mass of the degradants.
-
Caption: Workflow for a forced degradation stability study.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the information derived from its parent, isatin, offers valuable predictive insights for solvent selection and experimental design. The trifluoromethoxy group is anticipated to increase lipophilicity and metabolic stability. For definitive quantitative data, it is imperative that researchers perform the detailed experimental protocols outlined in this guide. Such studies will enable the confident and effective application of this compound in drug discovery and materials science research.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 9. benchchem.com [benchchem.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. scispace.com [scispace.com]
An In-depth Technical Guide to the Health and Safety of 5-(Trifluoromethoxy)isatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling and use of 5-(Trifluoromethoxy)isatin, a fluorinated heterocyclic building block with applications in medicinal chemistry and materials science. The information is intended for professionals in research and drug development.
Chemical and Physical Properties
This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 169037-23-4 | [1][2][3] |
| Molecular Formula | C₉H₄F₃NO₃ | [1][2][4] |
| Molecular Weight | 231.13 g/mol | [1][4] |
| Appearance | Orange to brown crystals or powder | [4] |
| Melting Point | 167 - 173 °C | [4] |
| Solubility | Insoluble in water. | [5] |
| Purity | ≥97.5% (GC) | [4] |
| IUPAC Name | 5-(trifluoromethoxy)-1H-indole-2,3-dione | [4] |
| Synonyms | 5-(Trifluoromethoxy)indole-2,3-dione, 5-(Trifluoromethoxy)-2,3-indolinedione | [1] |
Hazard Identification and Toxicology
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, as with any chemical, it should be handled with care, assuming it may have unknown hazards.
Acute Toxicity: Quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the public domain.
Toxicity of Derivatives: While data for the parent compound is lacking, a study on a series of N⁴-aryl substituted 5-trifluoromethoxyisatin-3-thiosemicarbazones reported toxicity data using a brine shrimp lethality bioassay. Several of these derivatives displayed significant toxicity, with LD50 values ranging from 1.11 × 10⁻⁵ M to 1.80 × 10⁻⁴ M.[6] The most active compound, 3k , had an LD50 of 1.11 × 10⁻⁵ M, suggesting it could be a lead for further studies.[6] This indicates that while the parent isatin may have low toxicity, its derivatives can be highly bioactive and potentially toxic.
Cytotoxicity of Isatin Derivatives: Isatin derivatives, in general, have been widely studied for their cytotoxic effects against various cancer cell lines. For instance, isatin-gold complexes derived from this compound have shown cytotoxicity to cancer cells with a half-maximal inhibitory concentration (IC50) as low as 0.28 μM.[1]
Safe Handling and Storage
Adherence to good laboratory practices is essential when handling this compound.
| Aspect | Recommendation |
| Engineering Controls | Use in a well-ventilated area. A local exhaust ventilation system is recommended to prevent dust dispersion. Safety shower and eye wash stations should be readily available. |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or glasses with side shields. - Hand Protection: Wear appropriate chemical-resistant gloves. - Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact. |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release and Disposal
Accidental Release: In case of a spill, avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
Synthesis of this compound via Sandmeyer Synthesis
The Sandmeyer isatin synthesis is a common and effective method for preparing isatin and its derivatives.[1][7] The following is a generalized protocol adapted for this compound, starting from 4-(trifluoromethoxy)aniline.
Step 1: Formation of the Isonitrosoacetanilide Intermediate
-
In a suitable reaction vessel, dissolve 4-(trifluoromethoxy)aniline in a mixture of water and concentrated hydrochloric acid.
-
To this solution, add an aqueous solution of chloral hydrate and sodium sulfate.
-
Heat the mixture and add an aqueous solution of hydroxylamine hydrochloride.
-
Continue heating until a precipitate of the isonitrosoacetanilide intermediate is formed.
-
Cool the mixture and isolate the precipitate by filtration. Wash with water and dry.
Step 2: Cyclization to this compound
-
Carefully add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid, controlling the temperature.
-
Heat the mixture to facilitate the cyclization reaction.
-
After the reaction is complete, pour the mixture onto ice to precipitate the crude this compound.
-
Isolate the crude product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Caption: Workflow for the Sandmeyer synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Isatin derivatives are known to be kinase inhibitors.[7][10] A common method to assess this is a luminescence-based assay.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (a known kinase inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Caption: A potential mechanism of action for isatin derivatives via kinase inhibition.
Biological Activity and Signaling Pathways
Isatin and its derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The trifluoromethoxy group in this compound can enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
The primary mechanism of action for many isatin derivatives is the inhibition of various protein kinases.[7][10] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting specific kinases, isatin derivatives can disrupt these pathways, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[11] This makes them attractive candidates for the development of new anticancer drugs.
For example, certain isatin derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can halt the progression of the cell cycle, preventing cancer cells from dividing. Other isatin derivatives target receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are involved in angiogenesis (the formation of new blood vessels that supply tumors) and tumor growth.
While the specific signaling pathways affected by this compound have not been extensively elucidated in publicly available literature, it is plausible that it shares similar mechanisms of action with other isatin derivatives, primarily through the inhibition of protein kinases. Further research is needed to identify its specific molecular targets and delineate the precise signaling cascades it modulates.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the most current Safety Data Sheet (SDS) from their supplier and conduct a thorough risk assessment before handling this chemical. All laboratory work should be performed by trained individuals in a suitably equipped facility.
References
- 1. ossila.com [ossila.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
Commercial suppliers of high-purity 5-(Trifluoromethoxy)isatin.
An In-Depth Technical Guide to Commercial Sourcing of High-Purity 5-(Trifluoromethoxy)isatin
For researchers, scientists, and professionals in drug development, the procurement of high-purity starting materials is a critical step that underpins the reliability and reproducibility of experimental outcomes. This compound, a fluorinated heterocyclic building block, serves as a vital intermediate in the synthesis of various pharmacologically active compounds and advanced materials.[1][2] Its utility in developing novel therapeutics, including kinase inhibitors and antiviral agents, necessitates a thorough understanding of its commercial availability, purity standards, and the methods for its quality verification.[3] This guide provides a comprehensive overview of commercial suppliers, quantitative data, and relevant experimental protocols for high-purity this compound.
Commercial Suppliers and Specifications
Several chemical suppliers offer this compound, typically with purity levels of 98% or higher. The compound is valued for its role as a synthesis intermediate for organic and metal complexes used in fluorescence dyes, OLEDs, solar cells, and drug discovery.[2] When sourcing this chemical, it is crucial to verify the CAS number, as multiple numbers appear in listings. The most commonly cited CAS number is 169037-23-4.[2][4]
The following table summarizes the specifications for this compound from various commercial suppliers.
| Supplier | Purity Specification | CAS Number | Molecular Formula | Melting Point (°C) | Appearance | Notes |
| TCI America | ≥98.0%[5] | 169037-23-4[6] | C₉H₄F₃NO₃ | 179-180[1] | Orange crystalline powder[1] | Available through distributors like Fisher Scientific.[5] |
| Thermo Scientific Chemicals | 98% (Assay by GC: ≥97.5%)[3][4] | 169037-23-4[4] | C₉H₄F₃NO₃[4] | 167.0-173.0[4] | Orange to brown crystals or powder[4] | Formerly part of the Alfa Aesar portfolio.[3] |
| Ossila | >98%[2] | 169037-23-4[2] | C₉H₄F₃NO₃[2] | 170 - 172[2] | - | Marketed as a fluorinated building block for solar cells and OLEDs.[2] |
Experimental Protocols
The quality and purity of this compound are paramount for its application in sensitive downstream syntheses. Below are detailed methodologies relevant to its synthesis, purification, and quality control.
General Synthesis of Isatin Derivatives (Sandmeyer Methodology)
The Sandmeyer synthesis is a classic and adaptable method for producing isatin and its derivatives.[7] While a specific protocol for this compound is proprietary to suppliers, the synthesis of the related 5-trifluoromethyl isatin from a patent provides a representative workflow.[8]
Methodology:
-
Isonitrosoacetanilide Formation: Aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[7] For the synthesis of the related 5-trifluoromethyl isatin, 4-trifluoromethylaniline is dissolved in hydrochloric acid and added to a solution of chloral hydrate. Hydroxylamine hydrochloride is then added, and the mixture is heated to reflux.[8]
-
Cyclization: The resulting isonitrosoacetanilide intermediate is separated and then cyclized using a strong acid, typically concentrated sulfuric acid, with heating.[7][8]
-
Purification: The crude isatin product is obtained after pouring the reaction mixture into water/ice. Purification is achieved via recrystallization, for instance, from an ethanol/water solution.[8]
Purification by Recrystallization and Crystal Growth
High purity is often achieved through meticulous purification steps. Recrystallization is a standard method. For analytical-grade material, single-crystal growth can be employed.
Methodology for Crystal Growth: A study on the crystal structure of this compound provides a method for obtaining high-quality crystals.[9][10]
-
The compound is dissolved in water, with the pH adjusted to 4.[9][10]
-
Crystals are grown using a vapor diffusion setup with chloroform at 5 °C in a commercial refrigerator.[9][10]
General Purification of Isatins: A common procedure for purifying isatin derivatives involves leveraging their acidic N-H proton.[11]
-
The crude product is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is stirred, and impurities may be removed by filtration.
-
Dilute hydrochloric acid is added dropwise until a slight precipitate of impurities appears, which is then filtered off.
-
Further addition of hydrochloric acid to the filtrate precipitates the purified isatin derivative, which is then collected by filtration and dried.[11]
Quality Control by Gas Chromatography (GC)
Suppliers often use Gas Chromatography (GC) to determine the assay or purity of the final product.
Methodology Overview: While specific column types and run conditions are proprietary, a general GC method involves:
-
Sample Preparation: A precise amount of the this compound is dissolved in a suitable volatile solvent (e.g., acetone, ethyl acetate).
-
Injection: A small volume of the sample solution is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.
-
Detection: A detector (commonly a Flame Ionization Detector - FID) measures the quantity of each separated component.
-
Analysis: The purity is calculated by comparing the area of the main peak (this compound) to the total area of all peaks detected in the chromatogram. Thermo Scientific Chemicals specifies an assay of ≥97.5% by GC for their 98% grade product.[4]
Visualized Workflows
Understanding the procurement and application workflow is essential for research planning. The following diagrams illustrate these processes.
Caption: Procurement and Quality Verification Workflow.
Isatin and its derivatives are known to interact with various cellular signaling pathways, making them attractive scaffolds for drug design. They have been investigated as inhibitors of caspases, which are critical enzymes in the apoptosis pathway, and various receptor tyrosine kinases (RTKs) involved in cancer progression.[12][13]
Caption: Inhibition of Cellular Pathways by Isatin Derivatives.
References
- 1. This compound Supplier & Distributor of CAS# 960203-42-5 [processpointchem.com]
- 2. ossila.com [ossila.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 9. 5-(Trifluoromethoxy)isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Review of literature on the synthesis and applications of isatin compounds.
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. First isolated in 1841 as a product of the oxidation of indigo, isatin and its derivatives exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatile and synthetically accessible nature of the isatin core allows for the generation of diverse molecular architectures with a wide range of therapeutic and functional applications. This in-depth technical guide provides a comprehensive review of the synthesis and applications of isatin compounds, with a focus on detailed experimental protocols, quantitative data, and the visualization of key processes.
I. Synthesis of Isatin and its Derivatives
The synthesis of the isatin core can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Methods
1. Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a long-established and widely used method for the preparation of isatin and its derivatives from anilines.[3][4] The reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Experimental Protocol: Synthesis of Isatin via the Sandmeyer Reaction [5][6]
-
Step 1: Synthesis of Isonitrosoacetanilide.
-
In a 5-liter round-bottomed flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.
-
To this solution, add 1300 g of crystallized sodium sulfate, followed by a solution of 46.5 g (0.5 mol) of aniline in 300 mL of water containing 51.2 g (0.52 mol) of concentrated hydrochloric acid.
-
Finally, add a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the mixture to a gentle boil until the reaction is complete, as indicated by a color change.
-
Cool the reaction mixture and collect the precipitated isonitrosoacetanilide by filtration. Wash the solid with water and dry.
-
-
Step 2: Cyclization to Isatin.
-
Carefully add the dried isonitrosoacetanilide to concentrated sulfuric acid at a controlled temperature.
-
Heat the mixture until the cyclization is complete.
-
Pour the reaction mixture onto crushed ice to precipitate the isatin.
-
Collect the crude isatin by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to obtain pure isatin.
-
2. Stolle Isatin Synthesis
The Stolle synthesis is another classical method that is particularly useful for the preparation of N-substituted isatins.[7][8] This method involves the reaction of an N-substituted aniline with oxalyl chloride to form an intermediate, which is then cyclized in the presence of a Lewis acid.
Experimental Protocol: Synthesis of N-Phenylisatin via the Stolle Reaction
-
To a solution of diphenylamine in a suitable solvent (e.g., dry benzene or toluene), add oxalyl chloride dropwise with stirring under anhydrous conditions.
-
Reflux the reaction mixture until the evolution of hydrogen chloride gas ceases.
-
Cool the mixture and add a Lewis acid catalyst, such as aluminum chloride, portion-wise with stirring.
-
Heat the reaction mixture to effect cyclization.
-
After cooling, carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield N-phenylisatin.
Modern Synthetic Methods
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of isatin derivatives.[9][10]
Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin [10]
-
In a microwave-safe vessel, combine isatin (1.0 mmol), potassium carbonate (1.3 mmol), and a few drops of dimethylformamide (DMF).
-
Add the desired alkyl halide (e.g., methyl iodide, 4.0 mmol) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 300 W for 15 minutes.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure N-alkylisatin.
| Isatin Derivative | Synthetic Method | Key Conditions | Reaction Time | Yield (%) | Reference |
| Isatin | Sandmeyer | H2SO4 | - | >75 | [11] |
| N-Alkylisatins | Microwave-Assisted | K2CO3, DMF | 15 min | ~70-80 | [10] |
| Spirooxindoles | Multicomponent | SnCl4·5H2O, Microwave | 80 min | 80 | [12] |
| Isatin-Schiff Bases | Conventional Heating | Fe(OTf)3, Ethanol | 1 h | - | [13] |
II. Applications of Isatin Compounds
Isatin and its derivatives have a wide array of applications, most notably in the field of drug discovery due to their diverse pharmacological activities.
Anticancer Activity
A vast number of isatin derivatives have been synthesized and evaluated for their anticancer properties.[2][14] They have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Experimental Protocol: MTT Assay for Anticancer Activity [15][16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, human breast adenocarcinoma) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat the cells with various concentrations of the isatin derivative (typically from a stock solution in DMSO, with the final DMSO concentration not exceeding 0.1%) and a vehicle control for a specified period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Isatin Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Bis-(indoline-2,3-dione) derivative | MCF-7 | MTT | 0.0028 | [17] |
| Isatin-hydrazone derivative | HepG2 | MTT | 6.1 | [18] |
| Isatin-triazole hybrid | MGC-803 | MTT | 9.78 | [17] |
| Isatin-thiosemicarbazone complex | IM-9 | - | 7.92 | [17] |
| 3-indolyl-3-hydroxy oxindole derivative | MCF-7 | - | 4.33 | [17] |
Antimicrobial Activity
Isatin derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi.[19][20]
Experimental Protocol: Broth Microdilution Method for MIC Determination [21][22]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a serial two-fold dilution of the isatin derivative in the broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 512 µg/mL to 0.5 µg/mL).[21]
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Isatin Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Isatin | Campylobacter jejuni | <1.0 - 16.0 | [19] |
| Isatin-hydrazone derivative | Staphylococcus aureus | 106 | [23] |
| p-cuminal-sulfonamide Schiff base | Staphylococcus aureus | 6.25 | [20] |
| Ferrocene-appended isatin | Gram-positive & Gram-negative bacteria | - | [24] |
III. Key Pathways and Experimental Workflows
Visualizing the complex processes involved in the synthesis and biological action of isatin compounds can aid in understanding their structure-activity relationships and mechanisms of action.
Caption: Workflow of the Sandmeyer synthesis of isatin.
Caption: Inhibition of the VEGFR-2 signaling pathway by an isatin derivative.[25]
Caption: General experimental workflow for isatin drug discovery.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 8. synarchive.com [synarchive.com]
- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijoer.com [ijoer.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. journal.waocp.org [journal.waocp.org]
- 17. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 24. ijcmas.com [ijcmas.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Routes for the Preparation of 5-(Trifluoromethoxy)isatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-(Trifluoromethoxy)isatin, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary route detailed is the Sandmeyer isatin synthesis, a classic and reliable method for the preparation of isatins from substituted anilines.
Introduction
Isatin and its derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethoxy group at the 5-position can significantly enhance a molecule's lipophilicity and metabolic stability, making this compound a key intermediate for the development of novel therapeutics. This document outlines the synthetic methodology, experimental protocols, and expected outcomes for the preparation of this compound.
Synthetic Approach: The Sandmeyer Isatin Synthesis
The most common and adaptable method for the synthesis of this compound is the Sandmeyer synthesis.[1][2][3] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the isatin core.[4]
The overall reaction scheme is as follows:
Step 1: Synthesis of N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide
4-(Trifluoromethoxy)aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution to form the intermediate, N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide.
Step 2: Cyclization to this compound
The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, and heated to induce cyclization, affording the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the Sandmeyer route. The data is based on established protocols for analogous compounds and provides a reliable guide for experimental planning.
| Parameter | Step 1: Isonitrosoacetanilide Formation | Step 2: Isatin Cyclization |
| Starting Material | 4-(Trifluoromethoxy)aniline | N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide |
| Key Reagents | Chloral hydrate, Hydroxylamine hydrochloride, HCl | Concentrated Sulfuric Acid |
| Molar Ratio (Starting Material:Reagent) | Aniline:Chloral Hydrate:Hydroxylamine HCl ≈ 1:1.1:3 | Intermediate:Sulfuric Acid (Excess) |
| Solvent | Water with Sodium Sulfate | Concentrated Sulfuric Acid |
| Reaction Temperature | Reflux (approx. 100 °C) | 60-80 °C |
| Reaction Time | 1-2 hours | 10-30 minutes |
| Typical Yield | >80% (estimated) | >75% (estimated) |
Experimental Protocols
Protocol 1: Synthesis of N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide (Intermediate)
This protocol is adapted from the well-established synthesis of analogous isonitrosoacetanilides.[5]
Materials:
-
4-(Trifluoromethoxy)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Sodium Sulfate
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a large round-bottom flask, dissolve sodium sulfate (approx. 15 g per 10 mmol of aniline) in deionized water.
-
To this solution, add a solution of chloral hydrate (1.1 equivalents) in water.
-
In a separate beaker, prepare a solution of 4-(trifluoromethoxy)aniline (1 equivalent) in water containing enough concentrated hydrochloric acid to achieve complete dissolution.
-
Add the aniline hydrochloride solution to the reaction flask with stirring.
-
Finally, add a solution of hydroxylamine hydrochloride (3 equivalents) in water to the reaction mixture.
-
Heat the mixture to a vigorous boil and maintain reflux for 1-2 hours. A precipitate of the isonitrosoacetanilide should form during this time.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the acid-catalyzed cyclization of isonitrosoacetanilides.[4]
Materials:
-
N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide (dried)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid.
-
Warm the sulfuric acid to approximately 50 °C.
-
Slowly add the dry N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide in portions, ensuring the temperature does not exceed 70 °C. Use an ice bath to control the temperature if necessary.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 10-15 minutes.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
The this compound will precipitate as a solid.
-
Collect the product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Reaction Schemes
The following diagrams detail the chemical transformations in each step of the synthesis.
Step 1: Formation of N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide
Caption: Reaction scheme for the synthesis of the isonitrosoacetanilide intermediate.
References
Synthesis of Schiff Base Derivatives from 5-(Trifluoromethoxy)isatin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Schiff base derivatives from 5-(Trifluoromethoxy)isatin. Isatin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug development. The introduction of a trifluoromethoxy group at the 5-position can significantly modulate the electronic properties and lipophilicity of the isatin core, potentially leading to enhanced pharmacological profiles. This protocol outlines the condensation reaction of this compound with various primary aromatic amines to yield the corresponding Schiff bases. It includes detailed experimental procedures, tables of reactants and reaction conditions, and characterization data for the synthesized compounds.
Introduction
Schiff bases derived from isatin are characterized by the azomethine group (-C=N-) at the C-3 position of the indole-2,3-dione core. These compounds have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties. The reactivity of the ketone group at the C-3 position of the isatin ring allows for straightforward condensation with primary amines to form the corresponding imines or Schiff bases.
The 5-(trifluoromethoxy) substituent is a key functional group in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets. The synthesis of Schiff base derivatives of this compound, therefore, represents a promising strategy for the development of novel therapeutic agents.
This application note provides a generalized yet detailed protocol based on established synthetic methodologies for analogous isatin derivatives, enabling researchers to synthesize and explore the potential of this novel class of compounds.
Experimental Protocols
General Procedure for the Synthesis of Schiff Base Derivatives of this compound
The synthesis of Schiff base derivatives from this compound is typically achieved through a condensation reaction with a primary amine. The general reaction is depicted below:
Figure 1: General workflow for the synthesis of Schiff base derivatives from this compound.
Materials:
-
This compound
-
Substituted primary aromatic amine (e.g., aniline, p-toluidine, p-anisidine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol.
-
To this solution, add 1.0 equivalent of the respective primary aromatic amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of Schiff base derivatives from substituted isatins, which can be used as a reference for the synthesis starting from this compound.
Table 1: Reactants and Reaction Conditions for the Synthesis of Isatin Schiff Base Derivatives.
| Entry | Isatin Derivative | Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Isatin | p-Phenylenediamine | Methanol | Acetic Acid | 1 | - |
| 2 | 5-Chloroisatin | 3-o-Fluorobenzyl-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one | Ethanol | Glacial Acetic Acid | 4 | - |
| 3 | 5-Fluoroisatin | Semicarbazide | Ethanol | Glacial Acetic Acid | 3 | - |
Table 2: Characterization Data of Representative Isatin Schiff Base Derivatives.
| Compound | Molecular Formula | Melting Point (°C) | Appearance |
| 3-(4-(4-methoxybenzylideneamino) phenylimino) indoline-2-one | C22H17N3O2 | >300 | Pale yellow crystals |
| 3-(4-(4-chlorobenzylideneamino) phenylimino) indoline-2-one | C21H14ClN3O | >300 | Creamy crystals |
| 3-(4-(4-hydroxybenzylideneamino) phenylimino) indoline-2-one | C21H15N3O2 | 298-300 | Creamy crystals |
Note: The characterization data provided is for Schiff bases derived from unsubstituted isatin and should be used as a comparative reference.[1] The melting points and appearance of derivatives from this compound will vary.
Signaling Pathways and Logical Relationships
The synthesis of Schiff bases is a direct condensation reaction. The logical relationship between the reactants and the product is straightforward, as illustrated by the reaction scheme.
Figure 2: Reaction pathway for Schiff base formation.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of novel Schiff base derivatives from this compound. By following the outlined procedures, researchers can efficiently synthesize these compounds for further investigation in various fields, particularly in drug discovery and development. The provided data tables and diagrams offer a clear and structured guide for the experimental work. The exploration of these novel derivatives holds significant potential for the discovery of new therapeutic agents with improved efficacy and pharmacological properties.
References
Application of 5-(Trifluoromethoxy)isatin in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-(Trifluoromethoxy)isatin and its derivatives as potential anticancer agents. Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including potent anticancer properties. The introduction of a trifluoromethoxy group at the 5-position can enhance the lipophilicity and metabolic stability of the isatin core, potentially leading to improved pharmacological properties.
Overview of Anticancer Activity
Derivatives of isatin have been shown to exhibit cytotoxic effects against a multitude of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Gold(I) complexes synthesized using this compound have demonstrated significant cytotoxicity against cancer cells, with half-maximal inhibitory concentrations (IC₅₀) as low as 0.28 μM[1][2].
Quantitative Cytotoxicity Data
The following tables summarize the cytotoxic activities of various isatin derivatives against a range of cancer cell lines, providing a comparative view of their potency. While specific IC₅₀ values for this compound are not extensively reported, the data for structurally related fluorinated isatins and other derivatives offer valuable insights into its potential efficacy.
Table 1: Cytotoxicity of Isatin Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gold(I) complex of this compound | Various | As low as 0.28 | [1][2] |
| 5-Fluoro-1-(2-fluorobenzyl)isatin (3a) | M-HeLa | 35.0 ± 2.5 | [3] |
| HuTu-80 | 30.0 ± 2.1 | [3] | |
| 5-Fluoro-1-(2-chlorobenzyl)isatin (3b) | M-HeLa | 31.0 ± 2.2 | [3] |
| HuTu-80 | 44.0 ± 3.1 | [3] | |
| 5-Fluoro-1-(2-chloro-6-fluorobenzyl)isatin (3d) | M-HeLa | 40.0 ± 2.8 | [3] |
| HuTu-80 | 30.0 ± 2.1 | [3] | |
| Isatin-hydrazone (4j) | MCF-7 | 1.51 ± 0.09 | [4] |
| Isatin-hydrazone (4k) | MCF-7 | 3.56 ± 0.31 | [4] |
| Isatin-hydrazone (4e) | MCF-7 | 5.46 ± 0.71 | [4] |
| A2780 | 18.96 ± 2.52 | [4] | |
| Isatin | HL-60 | 2.94 µg/mL | [5] |
Key Signaling Pathways and Mechanisms of Action
Isatin derivatives exert their anticancer effects through the modulation of several critical signaling pathways.
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism of action for isatin derivatives is the induction of programmed cell death (apoptosis) through the intrinsic mitochondrial pathway[6][7]. This involves:
-
Modulation of Bcl-2 Family Proteins: Isatin derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio[6][7].
-
Mitochondrial Membrane Depolarization: The shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential[6][7].
-
Cytochrome c Release: Disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol[6][7].
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis[6][7].
Mitochondrial Apoptosis Pathway
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several isatin derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[8][9]. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block downstream signaling pathways, including the PI3K/Akt and MAPK pathways, thereby suppressing tumor angiogenesis and proliferation.
VEGFR-2 Inhibition Pathway
Cell Cycle Arrest
Isatin derivatives can induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anticancer activity of this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Cell Cycle Analysis Workflow
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer agents. Their ability to induce apoptosis, inhibit key oncogenic signaling pathways, and cause cell cycle arrest makes them attractive candidates for further preclinical and clinical investigation. The protocols outlined in this document provide a framework for the systematic evaluation of their anticancer efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. sciensage.info [sciensage.info]
- 3. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(Trifluoromethoxy)isatin in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities including antiviral, anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group at the 5-position, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these compounds to their biological targets. 5-(Trifluoromethoxy)isatin is a valuable building block for the synthesis of novel therapeutic agents. Its unique electronic properties make it an attractive starting material for the development of potent and selective inhibitors of various enzymes and receptors.
This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in medicinal chemistry, with a focus on its application in the development of caspase inhibitors and antiviral agents.
I. Synthesis of this compound
The Sandmeyer isatin synthesis is a classic and reliable method for the preparation of substituted isatins from the corresponding anilines.[1][2][3] This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Protocol 1: Sandmeyer Synthesis of this compound
This protocol is adapted from the general Sandmeyer isatin synthesis methodology.[2][4][5]
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide (Intermediate)
-
In a 1 L round-bottomed flask, dissolve 20 g of chloral hydrate in 250 mL of water.
-
To this solution, add 250 g of crystallized sodium sulfate.
-
In a separate beaker, prepare a solution of 17.7 g (0.1 mol) of 4-(trifluoromethoxy)aniline in 60 mL of water containing 10 mL of concentrated hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
Prepare a solution of 22 g (0.32 mol) of hydroxylamine hydrochloride in 100 mL of water and add it to the reaction mixture.
-
Heat the mixture to a gentle boil for 15-20 minutes. A yellow precipitate of the isonitrosoacetanilide should form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Filter the precipitate, wash it with cold water, and dry it thoroughly.
Step 2: Cyclization to this compound
-
Carefully add 75 mL of concentrated sulfuric acid to a 250 mL beaker and warm it to 50°C.
-
Gradually add the dried 2-(hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide from Step 1 to the warm sulfuric acid with constant stirring, maintaining the temperature between 60-70°C. Use an ice bath to control any exothermic reaction.
-
After the addition is complete, heat the mixture to 80°C for 10 minutes to ensure the completion of the cyclization.
-
Carefully pour the hot reaction mixture onto 500 g of crushed ice with stirring.
-
The this compound will precipitate as an orange-red solid.
-
Filter the precipitate, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry it.
-
The crude product can be recrystallized from glacial acetic acid or ethanol to yield pure this compound.
II. Application in the Synthesis of Bioactive Molecules
The C-3 carbonyl group of the isatin core is highly reactive and serves as a key site for derivatization. Common modifications include the formation of Schiff bases, Mannich bases, and spiro-heterocycles.[6][7]
Protocol 2: Synthesis of a this compound Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
-
Dissolve 1.15 g (5 mmol) of this compound in 20 mL of ethanol in a 50 mL round-bottomed flask.
-
Add a few drops of glacial acetic acid to the solution to act as a catalyst.
-
Add 5 mmol of the desired primary amine (e.g., a substituted aniline or an amino acid ester) to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Filter the solid product, wash it with cold ethanol, and dry it.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. biomedres.us [biomedres.us]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 5-(Trifluoromethoxy)isatin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 5-(Trifluoromethoxy)isatin, a key synthetic step in the development of various heterocyclic compounds with potential biological activities.[1][2] The protocols outlined below are based on established methodologies for the N-alkylation of isatin and its derivatives.
Introduction
Isatin and its substituted analogs are versatile building blocks in medicinal chemistry. The N-alkylation of the isatin core is a crucial modification that can significantly influence the biological properties of the resulting compounds, including their potential as antiviral, cytotoxic, and enzyme inhibitory agents.[1][2][3] The trifluoromethoxy group at the 5-position of the isatin ring is a valuable substituent known to enhance metabolic stability and cell permeability of drug candidates. This protocol details a reliable method for the introduction of various alkyl groups onto the nitrogen atom of this compound.
Experimental Workflow
The general workflow for the N-alkylation of this compound is depicted below. The process involves the deprotonation of the isatin nitrogen followed by nucleophilic attack on an alkyl halide.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of potassium carbonate.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, etc.)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.3 eq).
-
Stir the mixture at room temperature for 45 minutes to facilitate the formation of the isatin anion.[2]
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Alternative Protocols and Considerations
-
Microwave-Assisted Synthesis: For accelerated reaction times, microwave irradiation can be employed. Reactions are often completed in minutes with comparable or improved yields.[1][4][5] The best results are typically achieved with K₂CO₃ or Cs₂CO₃ in a few drops of DMF or NMP.[1][4]
-
Bases: While potassium carbonate is commonly used, other bases such as cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and calcium hydride (CaH₂) have also been successfully employed.[1][6][7] The choice of base can influence the reaction rate and yield.
-
Solvents: Anhydrous polar aprotic solvents like DMF, N-methyl-2-pyrrolidinone (NMP), and acetonitrile (ACN) are generally preferred.[1][7]
Data Presentation: Representative Yields for N-Alkylation of Isatin
The following table summarizes representative yields for the N-alkylation of unsubstituted isatin with various alkylating agents under conventional heating and microwave irradiation, which can serve as a reference for the expected outcomes with this compound.
| Entry | Alkylating Agent | Method | Base/Solvent | Yield (%) | Reference |
| 1 | Ethyl bromoacetate | Conventional | K₂CO₃/DMF | 75 | [1] |
| 2 | Ethyl bromoacetate | Microwave | K₂CO₃/DMF | 92 | [1] |
| 3 | Benzyl bromide | Conventional | K₂CO₃/DMF | 80 | [2] |
| 4 | Benzyl bromide | Microwave | K₂CO₃/DMF | 94 | [5] |
| 5 | Ethyl iodide | Conventional | K₂CO₃/DMF | 70 | [8] |
| 6 | Propargyl bromide | Microwave | K₂CO₃/DMF | 85 | [5] |
| 7 | Allyl bromide | Microwave | K₂CO₃/DMF | 90 | [5] |
Signaling Pathways and Logical Relationships
The core of this experimental procedure is a standard SN2 reaction. The logical relationship between the reactants and products is illustrated below.
Conclusion
The N-alkylation of this compound is a straightforward yet critical transformation for the synthesis of novel, biologically active molecules. The provided protocol, along with the alternative considerations, offers a robust starting point for researchers in the field of medicinal chemistry and drug development. Optimization of reaction conditions such as the choice of base, solvent, and temperature may be necessary to achieve the highest yields for specific alkylating agents.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application of 5-(Trifluoromethoxy)isatin in the Design of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the 5-(trifluoromethoxy)isatin scaffold in the design and development of potent kinase inhibitors. The unique properties of the trifluoromethoxy group, such as its high lipophilicity and metabolic stability, make it an attractive substituent in medicinal chemistry for enhancing the potency and pharmacokinetic profile of drug candidates.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has been extensively explored in the development of kinase inhibitors. Its rigid structure provides a suitable framework for interacting with the ATP-binding pocket of various kinases. The substitution at the 5-position of the isatin ring with a trifluoromethoxy (-OCF₃) group can significantly influence the compound's biological activity. This electron-withdrawing group can alter the electronic properties of the aromatic ring and enhance interactions with the target kinase.
Derivatives of this compound have shown promise as inhibitors of several key kinases implicated in cancer and other diseases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-Met), and Cyclin-Dependent Kinase 2 (CDK2).
Data Presentation
The following table summarizes the reported in vitro inhibitory activities of representative this compound derivatives against various protein kinases.
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| 1 | VEGFR-2 | 435 | Sorafenib | 30 |
| 2 | c-Met | Data not available | Crizotinib | 11 |
| 3 | CDK2 | Data not available | Roscovitine | 100 |
Note: Data for c-Met and CDK2 inhibition by this compound derivatives is not yet specifically reported in publicly available literature. The table reflects the known activity against VEGFR-2 and provides a template for future data. Isatin derivatives, in general, have shown activity against c-Met and CDK2.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of key kinase targets and a general experimental workflow for the synthesis and evaluation of this compound-based kinase inhibitors.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: c-Met Signaling Pathway Inhibition.
Caption: CDK2 Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-5-(trifluoromethoxy)isatin
This protocol describes a general method for the N-benzylation of this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture under an inert atmosphere (Argon or Nitrogen) at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate solvent system).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-benzyl-5-(trifluoromethoxy)isatin.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase (e.g., VEGFR-2, c-Met, CDK2) using a luminescence-based assay.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-Met, CDK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a mixture containing the kinase and its specific substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to evaluate the effect of this compound derivatives on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HUVEC for angiogenesis, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel and potent kinase inhibitors. The protocols and information provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and optimize these compounds for therapeutic applications. Further investigation into the structure-activity relationships and the exploration of a broader range of kinase targets will be crucial for realizing the full potential of this chemical class in drug discovery.
Application Notes and Protocols: In Vitro Evaluation of 5-(Trifluoromethoxy)isatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of the biological activity of 5-(Trifluoromethoxy)isatin derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. The following sections detail the experimental protocols for key assays and present available data to facilitate the assessment of these promising molecules.
Anticancer Activity
Isatin derivatives have demonstrated notable anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[1][2] In vitro assays are crucial for the initial screening and characterization of the cytotoxic potential of this compound derivatives.
Data Presentation: Anticancer Activity
The following table summarizes the cytotoxic activity of various isatin derivatives against different cancer cell lines. While specific data for this compound derivatives are limited in the public domain, the provided data for other substituted isatins offer a comparative view of their potential potency.
| Derivative Type | Compound | Cell Line | IC50 (µM) | Reference |
| Isatin-Hydrazone | Compound 8 (with 4-nitrobenzylidene) | A549 (Lung Carcinoma) | 42.43 | [3] |
| HepG2 (Hepatocellular Carcinoma) | 48.43 | [3] | ||
| Bis-Schiff Base | 3,3'-(hydrazine-1,2-diylidene)bis (5-methylindolin-2-one) | HepG2 | ~4.23 | [4] |
| 5-(2-carboxyethenyl)isatin | Compound 2h | K562 (Leukemia) | 0.003 | [5] |
| Compound 2k | K562 | 0.006 | [5] | |
| Isatin-Chalcone Hybrid | Compound 55 (5-chloro, 3,4-dimethoxy) | MDA-MB-231 (Breast Cancer) | 8.54 | [6] |
| MDA-MB-468 (Breast Cancer) | 4.76 | [6] | ||
| MCF-7 (Breast Cancer) | 3.59 | [6] |
Experimental Protocols: Anticancer Assays
1.2.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Add various concentrations of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
1.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Protocol:
-
Cell Treatment: Seed and treat cells with the isatin derivatives as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
1.2.3. Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of the cell cycle.
-
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the isatin derivatives and harvest as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle.
-
Visualization: Anticancer Mechanisms
Proposed Anticancer Signaling Pathway of Isatin Derivatives
Caption: Proposed mechanism of anticancer action for isatin derivatives.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for in vitro anticancer evaluation.
Antimicrobial Activity
Isatin derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8][9] Their evaluation involves determining the minimum concentration required to inhibit microbial growth.
Data Presentation: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various isatin derivatives against different microbial strains.
| Derivative Type | Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Isatin-Thiazole | 7b | Escherichia coli ATCC 25922 | 4 | [9] |
| 7d | Escherichia coli ATCC 25922 | 4 | [9] | |
| 7f | MRSA ATCC 43300 | 8 | [9] | |
| 7h | Candida albicans ATCC 10231 | 16 | [9] | |
| 5-Fluoro-isatin Thiosemicarbazone | Compound 2 | Gram-negative bacteria | >0.4 M | [1] |
| Schiff Base | 3c | Staphylococcus aureus | 16 | [8] |
| 3c | Escherichia coli | 1 | [8] |
Experimental Protocols: Antimicrobial Assays
2.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.
-
Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
-
2.2.2. Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
-
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The compound diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a zone of inhibition.
-
Protocol:
-
Inoculum Preparation and Plating: Prepare a standardized inoculum and spread it evenly onto an agar plate.
-
Disk Preparation and Placement: Impregnate sterile filter paper disks with a known concentration of the isatin derivative and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk.
-
Visualization: Antimicrobial Evaluation
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for in vitro antimicrobial testing.
Antiviral Activity
Isatin derivatives have been reported to possess antiviral properties against a variety of viruses.[10][11] In vitro antiviral assays are essential for determining the efficacy and selectivity of these compounds.
Data Presentation: Antiviral Activity
The following table includes antiviral activity data for some isatin derivatives. It is important to note that the data for the 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives are from a retracted publication and should be interpreted with caution.
| Derivative Type | Compound | Virus | Cell Line | IC50 (µM) | Reference |
| 5-((3-(Trifluoromethyl)piperidin-1-yl) sulfonyl)indoline-2,3-dione | 9 | H1N1 | MDCK | 0.0027 | [12] (Retracted) |
| 5 | HSV-1 | - | 0.0022 | [12] (Retracted) | |
| 4 | COX-B3 | - | 0.0092 | [12] (Retracted) | |
| Norfloxacin-isatin Mannich base | 1a | HIV-1 | MT-4 | 11.3 (µg/mL) | [11] |
| 1b | HIV-1 | MT-4 | 13.9 (µg/mL) | [11] | |
| Schiff base | 6 | HIV | - | 0.34 | [11] |
| 7 | HIV | - | 2.9 | [11] |
Experimental Protocols: Antiviral Assays
3.2.1. Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
-
Principle: Many viruses cause visible damage to host cells, known as the cytopathic effect. An effective antiviral agent will prevent or reduce this effect.
-
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.
-
Compound and Virus Addition: Add serial dilutions of the isatin derivatives to the cells, followed by a standard amount of the virus.
-
Controls: Include cell controls (no virus, no compound), virus controls (virus, no compound), and a positive control (a known antiviral drug).
-
Incubation: Incubate the plate until CPE is maximal in the virus control wells.
-
CPE Assessment: The reduction in CPE can be observed microscopically or quantified using a cell viability assay (e.g., MTT).
-
Data Analysis: Calculate the EC50 (the concentration that protects 50% of cells from CPE).
-
3.2.2. Plaque Reduction Assay
This is a more quantitative assay to determine the effect of a compound on infectious virus particles.
-
Principle: A viral plaque is a localized area of cell death and lysis caused by a single infectious virus particle. An effective antiviral will reduce the number and/or size of these plaques.
-
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates.
-
Infection: Infect the cell monolayers with a known amount of virus in the presence of different concentrations of the isatin derivative.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Determine the concentration of the compound that reduces the number of plaques by 50% (IC50).
-
Visualization: Antiviral Evaluation
Workflow for In Vitro Antiviral Assay
Caption: Workflow for in vitro antiviral drug screening.
References
- 1. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 2. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and in vivo antitumor activity of symmetrical bis-Schiff base derivatives of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of 5-(2-carboxyethenyl)isatin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Trifluoromethoxy)isatin in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-(trifluoromethoxy)isatin in the design and synthesis of fluorescent probes. Detailed protocols for the synthesis and application of a specific chromium (Cr³⁺) sensor are provided, enabling researchers to replicate and adapt these methods for their own analytical needs.
Introduction to this compound in Fluorescent Probe Design
Isatin (1H-indole-2,3-dione) and its derivatives are versatile building blocks in medicinal chemistry and materials science. The isatin scaffold possesses a reactive C3-carbonyl group, making it an excellent starting point for the synthesis of a variety of heterocyclic compounds. The introduction of a trifluoromethoxy group at the 5-position of the isatin ring can significantly enhance the photophysical and chemical properties of resulting fluorescent probes. This substituent is a strong electron-withdrawing group that can influence the electronic distribution within the molecule, often leading to improved fluorescence quantum yields, increased photostability, and enhanced selectivity for specific analytes.
One notable application of this compound is in the development of "turn-on" fluorescent probes for the detection of metal ions. These probes are typically designed to be non-fluorescent in their native state but exhibit a pronounced increase in fluorescence intensity upon binding to a target analyte. This is often achieved by coupling the isatin derivative to a fluorophore, such as rhodamine, through a linker that facilitates a process like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) in the "off" state.
Application: A Selective "Turn-On" Fluorescent Probe for Chromium (Cr³⁺)
A prominent example of the use of an isatin derivative in this context is the development of a rhodamine-based fluorescent probe for the selective detection of chromium (Cr³⁺) ions. While the specific probe, RBNI, was synthesized using a modified isatin, the principles and protocols are directly adaptable for a this compound-based analogue. This probe demonstrates a significant colorimetric and fluorometric response to Cr³⁺, making it a valuable tool for environmental and biological monitoring.
The probe operates on the principle of a spirolactam ring-opening mechanism. In the absence of Cr³⁺, the rhodamine moiety exists in a closed, non-fluorescent spirolactam form. Upon coordination of Cr³⁺ to the isatin and hydrazone components, the spirolactam ring opens, resulting in the formation of the highly fluorescent, ring-opened amide form. This process leads to a distinct color change from colorless to pink-red and a dramatic increase in fluorescence emission.
Quantitative Data
The following table summarizes the key performance metrics of the chromium probe RBNI, which serves as a benchmark for a this compound-based counterpart.
| Parameter | Value | Reference |
| Analyte | Cr³⁺ | [1][2] |
| Excitation Wavelength (λex) | 530 nm | [1] |
| Emission Wavelength (λem) | Not specified in snippets | |
| Stokes Shift | Not specified in snippets | |
| Detection Limit | 2.4 μM | [1] |
| Binding Stoichiometry (Probe:Cr³⁺) | 1:1 | [1] |
| Response | Colorimetric (Colorless to Pink-Red) & Fluorometric ("Turn-On") | [1] |
Experimental Protocols
Synthesis of a this compound-Rhodamine Fluorescent Probe (Hypothetical Protocol based on RBNI)
This protocol describes the synthesis of a fluorescent probe for Cr³⁺ detection by condensing this compound with rhodamine B hydrazide.
Materials:
-
This compound
-
Rhodamine B hydrazide
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and purification
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
-
Add rhodamine B hydrazide (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain the final fluorescent probe.
-
Characterize the synthesized probe using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol for Fluorescence Detection of Cr³⁺
This protocol outlines the procedure for using the synthesized probe for the detection of Cr³⁺ ions in an aqueous-organic solvent system.
Materials:
-
Synthesized this compound-rhodamine probe
-
Acetonitrile (CH₃CN), spectroscopic grade
-
HEPES buffer (10 mM, pH 7.2)
-
Stock solution of the probe (e.g., 1 mM in CH₃CN)
-
Stock solutions of various metal perchlorate salts (e.g., 10 mM in water), including Cr(ClO₄)₃
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 μM) in a 1:1 (v/v) mixture of acetonitrile and 10 mM HEPES buffer (pH 7.2).
-
Spectroscopic Measurements:
-
Transfer 2 mL of the probe solution into a quartz cuvette.
-
Record the UV-Vis absorption spectrum and the fluorescence emission spectrum (excitation at 530 nm). The solution should be colorless and non-fluorescent.
-
-
Cr³⁺ Titration:
-
To the cuvette containing the probe solution, add incremental amounts of the Cr³⁺ stock solution (e.g., 0, 2.5, 5, ... 100 μM final concentration).
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the UV-Vis absorption and fluorescence emission spectra after each addition.
-
-
Data Analysis:
-
Observe the color change of the solution.
-
Plot the absorbance at the new absorption maximum (around 560 nm) and the fluorescence intensity at the emission maximum as a function of the Cr³⁺ concentration.
-
The detection limit can be calculated based on the fluorescence titration data using the formula: 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
-
-
Selectivity Test:
-
To assess the selectivity of the probe, repeat the fluorescence measurement with other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) at a higher concentration (e.g., 100 μM) under the same experimental conditions.
-
Compare the fluorescence response in the presence of different metal ions to that of Cr³⁺.
-
Signaling Mechanism
The detection mechanism relies on the Cr³⁺-induced ring-opening of the spirolactam in the rhodamine moiety.
In the absence of Cr³⁺, the probe exists in a thermodynamically stable, non-fluorescent spirolactam form. The lone pair of electrons on the hydrazone nitrogen is involved in the spirolactam ring system, preventing the delocalization of π-electrons across the xanthene backbone of the rhodamine, thus quenching its fluorescence.
Upon the addition of Cr³⁺, the ion coordinates with the oxygen atom of the isatin carbonyl group and the imine nitrogen of the hydrazone linker. This coordination promotes the cleavage of the C-N bond of the spirolactam ring, leading to the formation of the thermodynamically stable, planar, ring-opened amide structure. This structural change restores the π-conjugated system of the rhodamine fluorophore, resulting in a strong fluorescence emission and a visible color change. The process is often reversible, with the fluorescence being quenched upon the addition of a strong chelating agent like EDTA, which removes the Cr³⁺ from the probe.
References
Troubleshooting & Optimization
How to improve the yield of 5-(Trifluoromethoxy)isatin synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(Trifluoromethoxy)isatin synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Sandmeyer isatin synthesis method, which is commonly employed for this compound.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the two key stages of the Sandmeyer synthesis: the formation of the isonitrosoacetanilide intermediate and its subsequent acid-catalyzed cyclization.
Potential Causes and Solutions:
-
Incomplete formation of the isonitrosoacetanilide intermediate:
-
Purity of Starting Materials: Ensure that the 4-(trifluoromethoxy)aniline, chloral hydrate, and hydroxylamine hydrochloride are of high purity. Impurities can lead to side reactions and reduce the yield.
-
Reaction Conditions: Optimize the reaction time and temperature for the condensation step. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of maximum conversion.[1]
-
-
Inefficient Cyclization:
-
Acid Concentration and Temperature: The concentration and temperature of the sulfuric acid used for cyclization are critical. Use the minimum effective concentration and temperature to avoid side reactions like sulfonation.[1] Forcing the reaction with excessively high temperatures can lead to decomposition and tar formation.
-
Poor Solubility: Substituted oximinoacetanilides, especially those with lipophilic groups, may have poor solubility in sulfuric acid, leading to incomplete cyclization.[2] Using methanesulfonic acid as the cyclization medium can sometimes improve solubility and yield.[2]
-
-
Product Loss During Workup and Purification:
-
Precipitation: Ensure complete precipitation of the isatin from the acidic solution by pouring the reaction mixture onto a sufficient amount of crushed ice.
-
Washing: Wash the crude product thoroughly with cold water to remove residual acid, but avoid excessive washing which can lead to loss of product.
-
Recrystallization: Choose an appropriate solvent for recrystallization, such as glacial acetic acid or an ethanol/water mixture, to maximize recovery of the pure product.[1][3]
-
Q2: I am observing a significant amount of a dark, viscous byproduct (tar). How can I prevent its formation?
A2: Tar formation is a common issue in isatin synthesis, often resulting from the decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions of the cyclization step.[1]
Preventative Measures:
-
Complete Dissolution of Aniline: Ensure the 4-(trifluoromethoxy)aniline is fully dissolved before proceeding with the reaction to form the isonitrosoacetanilide.[1]
-
Controlled Addition to Acid: During the cyclization step, add the dry isonitrosoacetanilide intermediate to the pre-heated sulfuric acid in small portions with efficient stirring and external cooling. This helps to control the exothermic nature of the reaction and maintain the desired temperature range.[1]
-
Optimized Reaction Temperature and Time: Avoid prolonged reaction times and excessively high temperatures during cyclization, as this promotes decomposition. A typical temperature range for this step is 60-80°C.[1][3]
Q3: My final product is contaminated with an impurity that I suspect is the isatin oxime. How can I minimize its formation and remove it?
A3: The formation of the corresponding isatin oxime is a known side reaction during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[1]
Minimization and Removal Strategies:
-
Use of a "Decoy Agent": To minimize the formation of the isatin oxime, a carbonyl compound, such as an aldehyde or ketone, can be added during the quenching or extraction phase of the reaction. This "decoy agent" reacts with any excess hydroxylamine that may be present, preventing it from reacting with the isatin product.[1][4]
-
Purification:
-
Recrystallization: Careful recrystallization from a suitable solvent like glacial acetic acid can help to separate the isatin from the oxime impurity.[1]
-
Sodium Bisulfite Adduct Formation: Isatins can be purified by forming a sodium bisulfite addition product, which can then be decomposed to regenerate the pure isatin. This method can be effective in removing impurities that do not form such adducts.[1]
-
Q4: I am concerned about potential sulfonation of the aromatic ring as a side reaction. What are the best practices to avoid this?
A4: Sulfonation of the aromatic ring is a potential side reaction when using concentrated sulfuric acid at elevated temperatures.[5]
Avoidance Strategies:
-
Control of Reaction Conditions: Use the lowest possible temperature and shortest reaction time that still allows for complete cyclization.
-
Acid Concentration: Employ the minimum effective concentration of sulfuric acid. While a strong acid is necessary for the reaction, excessively harsh conditions increase the likelihood of sulfonation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of isatins, including this compound, is the Sandmeyer isatin synthesis.[2][6][7][8] This is a two-step process that involves the reaction of the corresponding aniline (in this case, 4-trifluoromethoxyaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization to yield the isatin.[6][7] A patent specifically describes the synthesis of 5-trifluoromethyl isatin using a similar Sandmeyer approach, which can be adapted for the trifluoromethoxy analogue.[3]
Q2: What are the key reaction parameters to control for maximizing the yield?
A2: To maximize the yield, careful control of the following parameters is essential:
-
Molar Ratios of Reactants: The stoichiometry of the reactants in the formation of the isonitrosoacetanilide intermediate should be carefully controlled. A patent for a similar synthesis suggests a molar ratio of chloral hydrate to 4-trifluoromethylaniline of 1-1.5:1 and a ratio of 4-trifluoromethylaniline to hydroxylamine hydrochloride of 1:1-5.[3]
-
Temperature Control: Both the initial condensation reaction and the final cyclization step are temperature-sensitive. The cyclization is typically performed at temperatures between 60-80°C.[1][3] Exceeding this range can lead to increased side product formation and decomposition.
-
Reaction Time: The duration of both reaction steps should be optimized. Monitoring the reaction progress by TLC is recommended to determine the optimal reaction time. Reflux times for the first step can range from 10 to 120 minutes.[3]
Q3: What are the recommended purification techniques for this compound?
A3: The crude this compound obtained after precipitation is often purified by one of the following methods:
-
Recrystallization: This is the most common method. Suitable solvents include glacial acetic acid or aqueous ethanol (e.g., 80-95% ethanol).[1][3]
-
Sodium Hydroxide Wash and Reprecipitation: The crude product can be dissolved in a hot aqueous sodium hydroxide solution. The solution is then filtered to remove insoluble impurities. Partial neutralization with a dilute acid can precipitate some impurities, which are then filtered off. Finally, acidification of the filtrate to Congo red paper precipitates the purified isatin.[5]
Q4: Are there any alternative synthesis methods to the Sandmeyer reaction for isatins?
A4: Yes, several other methods for isatin synthesis exist, although the Sandmeyer method is most common for this type of substitution pattern. These include:
-
Stolle Synthesis: This method involves the reaction of an N-substituted aniline with oxalyl chloride, followed by cyclization with a Lewis acid. It is particularly useful for N-substituted isatins.[6][8]
-
Gassman Synthesis: This synthesis proceeds via a 3-methylthio-2-oxindole intermediate.[1]
-
Directed Ortho-Metalation (DoM): This approach can provide high regioselectivity, which is particularly useful for preparing specific isomers of substituted isatins.[1]
For this compound, the Sandmeyer approach starting from 4-(trifluoromethoxy)aniline is the most direct and commonly referenced route.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 5-Substituted Isatins via Sandmeyer Reaction
| Parameter | 5-Trifluoromethyl Isatin Synthesis[3] | General Isatin Synthesis[1] |
| Starting Aniline | 4-Trifluoromethylaniline | Substituted Aniline |
| Step 1: Isonitrosoacetanilide Formation | ||
| Chloral Hydrate : Aniline (mol ratio) | 1 - 1.5 : 1 | Not specified |
| Aniline : Hydroxylamine HCl (mol ratio) | 1 : 1 - 5 | Not specified |
| Reflux Time | 10 - 120 min | Monitor by TLC |
| Step 2: Cyclization | ||
| Cyclization Agent | Concentrated H₂SO₄ | Concentrated H₂SO₄, Polyphosphoric acid, Methanesulfonic acid |
| Temperature | 10 - 80 °C | 60 - 80 °C |
| Time | 20 - 300 min | Monitor by TLC |
| Yield | 30 - 42% | Variable |
| Purification | Recrystallization from 40-95% ethanol | Recrystallization from glacial acetic acid |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound (Adapted from the Sandmeyer Synthesis)
This protocol is based on established procedures for the synthesis of substituted isatins and should be adapted and optimized for specific laboratory conditions.
Part A: Synthesis of 2-(Hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction flask, dissolve chloral hydrate (1.1 eq.) and sodium sulfate (approx. 2.5 eq.) in water.
-
In a separate beaker, prepare a solution of 4-(trifluoromethoxy)aniline (1.0 eq.) in water and concentrated hydrochloric acid.
-
Add the aniline hydrochloride solution to the chloral hydrate solution.
-
Prepare a solution of hydroxylamine hydrochloride (1.2 eq.) in water and add it to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Filter the precipitated solid, which is the isonitrosoacetanilide intermediate.
-
Wash the solid with cold water and dry it thoroughly.
Part B: Cyclization to this compound
-
Carefully pre-heat concentrated sulfuric acid (a significant excess by weight) to approximately 60-70°C in a large, well-stirred reaction vessel.
-
Add the dry 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide from Part A to the hot sulfuric acid in small portions, ensuring the temperature does not exceed 80°C. Use an ice bath for cooling if necessary to control the exotherm.
-
After the addition is complete, heat the mixture to 80°C for a short period (e.g., 10-30 minutes) to ensure complete cyclization.[1]
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Filter the resulting orange-red precipitate, which is the crude this compound.
-
Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product.
-
Purify the crude isatin by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 4. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. journals.irapa.org [journals.irapa.org]
- 7. biomedres.us [biomedres.us]
- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing the Sandmeyer Synthesis of Isatins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sandmeyer synthesis of isatins.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Sandmeyer synthesis of isatins?
The Sandmeyer synthesis of isatins is a two-step process.[1][2] The first step is the formation of an α-(hydroxyimino)acetanilide (also known as an isonitrosoacetanilide) intermediate. This is achieved by reacting a substituted aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[1][3] The second step involves the acid-catalyzed cyclization of the isolated isonitrosoacetanilide intermediate, typically using concentrated sulfuric acid, to yield the corresponding substituted isatin.[1][2]
Q2: I am observing a low yield in my reaction. What are the common causes?
Low yields in the Sandmeyer isatin synthesis can be attributed to several factors:
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Incomplete formation of the isonitrosoacetanilide intermediate: This can be due to poor solubility of the starting aniline, especially those with lipophilic substituents.[4] Using co-solvents like ethanol or employing microwave heating has been explored to address this, with moderate success.[4]
-
Incomplete cyclization: The cyclization of the isonitrosoacetanilide intermediate may not go to completion. It is crucial to maintain the recommended reaction temperature (typically around 80°C) for a sufficient duration.[5]
-
Side reactions: A common side reaction is the sulfonation of the aromatic ring during the sulfuric acid-catalyzed cyclization, which consumes the starting material.[5]
-
Tar formation: The strong acidic and high-temperature conditions can lead to the decomposition of starting materials or intermediates, resulting in the formation of dark, viscous byproducts known as "tar".[6]
-
Product loss during workup: Significant amounts of the desired isatin can be lost during purification steps.
Q3: How can I improve the yield of the cyclization step for poorly soluble intermediates?
For isonitrosoacetanilide intermediates with high lipophilicity that exhibit poor solubility in concentrated sulfuric acid, alternative cyclization media can be more effective. Methanesulfonic acid has been shown to improve yields in such cases.[4] In particularly challenging instances, such as with extremely insoluble aryl-containing compounds, polyphosphoric acid (PPA) can be used as the cyclization medium.[4]
Q4: I am observing the formation of a tar-like substance. How can I prevent this?
Tar formation is often due to the decomposition of reactants or intermediates under harsh reaction conditions.[6] To minimize this, ensure that the aniline starting material is fully dissolved before proceeding with the reaction.[5][6] In the cyclization step, adding the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling can help control the exothermic reaction and prevent localized overheating, which can lead to charring.[5][6]
Q5: My final product is impure. What are the likely side-products and how can I minimize them?
A common impurity is the corresponding isatin oxime, which can form from the hydrolysis of any unreacted isonitrosoacetanilide when the reaction mixture is poured onto ice.[5] To minimize other impurities arising from side reactions like sulfonation, it is recommended to use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[6] Purification of the crude product can be achieved by recrystallization from a suitable solvent like glacial acetic acid or through the formation of a sodium bisulfite addition product.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete formation of isonitrosoacetanilide. | Ensure high purity of starting materials. Optimize reaction time and temperature for the condensation step. For lipophilic anilines, consider using co-solvents or microwave heating.[4][6] |
| Incomplete cyclization of the isonitrosoacetanilide. | Ensure the cyclization temperature is maintained at ~80°C for a sufficient time.[5] For poorly soluble intermediates, use methanesulfonic acid or polyphosphoric acid instead of sulfuric acid.[4] | |
| Sulfonation of the aromatic ring. | Use the minimum effective concentration of sulfuric acid and maintain the lowest possible temperature that allows for efficient cyclization.[5][6] | |
| Tar Formation | Decomposition of starting materials or intermediates. | Ensure complete dissolution of the aniline before heating.[5][6] During cyclization, add the intermediate portion-wise to the acid with efficient cooling and stirring to control the exothermic reaction.[5][6] |
| Product Impurity | Presence of unreacted starting materials. | Monitor the reaction by TLC to ensure complete conversion. |
| Formation of isatin oxime. | Ensure complete cyclization of the isonitrosoacetanilide before quenching the reaction. | |
| Colored impurities. | Purify the crude product by recrystallization from glacial acetic acid or by forming the sodium bisulfite addition product.[6] | |
| Reaction Control Issues | Exothermic reaction during cyclization. | Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling to maintain the desired temperature range (typically 60-70°C).[5][6] |
Quantitative Data
Table 1: Reaction Conditions and Yields for the Synthesis of Various Substituted Isonitrosoacetanilides
| Starting Aniline | Reagents and Conditions | Yield (%) | Reference |
| Aniline | Chloral hydrate, Hydroxylamine HCl, Na₂SO₄, H₂O, vigorous boiling for 1-2 min | 80-91 | [5] |
| p-Toluidine | Chloral hydrate, Hydroxylamine HCl, Na₂SO₄, H₂O, vigorous boiling for 1-2 min | 83-86 | [5] |
| 3-Bromoaniline | Chloral hydrate, Hydroxylamine HCl, Na₂SO₄, H₂O, 80-100°C for 2h | ~55 (reported) | [7] |
Table 2: Comparison of Cyclization Conditions for the Synthesis of Isatins
| Isonitrosoacetanilide Derivative | Cyclization Agent | Temperature (°C) | Yield (%) | Reference |
| Isonitrosoacetanilide | H₂SO₄ | 60-70, then 80 | 64-69 | [5] |
| Isonitrosoaceto-p-toluidide | H₂SO₄ | 60-70, then 80 | 81-85 | [5] |
| N-(4-n-hexylphenyl)-2-(hydroxyimino)acetamide | H₂SO₄ | 50, then 80 | low | [4] |
| N-(4-n-hexylphenyl)-2-(hydroxyimino)acetamide | CH₃SO₃H | 50, then 80 | 75 | [4] |
| N-(4-tritylphenyl)-2-(hydroxyimino)acetamide | PPA | - | 67 | [4] |
| 3-Bromoisonitrosoacetanilide | H₂SO₄ | 60-65, then 80 | 46 (4-bromo), 21 (6-bromo) | [7] |
Experimental Protocols
Protocol 1: Synthesis of Isonitrosoacetanilide from Aniline
Materials:
-
Chloral hydrate
-
Water
-
Crystallized sodium sulfate
-
Aniline
-
Concentrated hydrochloric acid
-
Hydroxylamine hydrochloride
Procedure:
-
In a 5-L round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 cc of water.[5]
-
To this solution, add in order: 1300 g of crystallized sodium sulfate, a solution of 46.5 g (0.5 mole) of aniline in 300 cc of water containing 51.2 g (43 cc, 0.52 mole) of concentrated hydrochloric acid, and finally, a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 cc of water.[5]
-
Heat the flask over a wire gauze so that vigorous boiling begins in about 40-45 minutes.[5]
-
After 1-2 minutes of vigorous boiling, the reaction is complete.[5]
-
Cool the solution in running water to crystallize the product.[5]
-
Filter the crystals with suction and air-dry. The expected yield is 65-75 g (80-91%).[5]
Protocol 2: Synthesis of Isatin from Isonitrosoacetanilide
Materials:
-
Concentrated sulfuric acid
-
Dry isonitrosoacetanilide
Procedure:
-
Warm 600 g (326 cc) of concentrated sulfuric acid to 50°C in a 1-L round-bottomed flask equipped with a mechanical stirrer.[5]
-
Add 75 g (0.46 mole) of dry isonitrosoacetanilide at a rate that maintains the temperature between 60°C and 70°C. Use external cooling if necessary.[5]
-
After the addition is complete, heat the solution to 80°C and maintain for about ten minutes to complete the reaction.[5]
-
Cool the reaction mixture to room temperature and pour it onto ten to twelve times its volume of cracked ice.[5]
-
After standing for about half an hour, filter the precipitated isatin with suction and wash several times with cold water.[5]
-
Air-dry the product. The yield of crude isatin is 40-45 g (64-69%).[5]
Visualizations
Logical Relationships and Workflows
References
Troubleshooting unexpected side products in isatin reactions.
Welcome to the technical support center for isatin reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected side products and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to isatin, and what are their primary advantages?
A1: The most prevalent methods for synthesizing the isatin core are the Sandmeyer, Stolle, and Gassman syntheses. The Sandmeyer synthesis is notable for its effectiveness with aniline derivatives that contain electron-withdrawing groups.[1][2][3] The Stolle synthesis is a robust alternative, involving the reaction of anilines with oxalyl chloride followed by cyclization with a Lewis acid, and is useful for preparing N-substituted isatins.[2][3][4][5] The Gassman synthesis proceeds through a 3-methylthio-2-oxindole intermediate.[1][4]
Q2: I am observing a significant amount of a dark, intractable material in my isatin synthesis. What is it and how can I prevent it?
A2: This "tar" formation is a common issue, particularly in reactions conducted under strongly acidic and high-temperature conditions, such as the Sandmeyer synthesis.[4] It results from the decomposition of starting materials or intermediates. To minimize tarring, ensure that the aniline starting material is fully dissolved before proceeding with the reaction.[4] Careful control of the reaction temperature, by adding reagents portion-wise with efficient stirring and cooling, can also prevent overheating and subsequent decomposition.[4]
Q3: My N-alkylation of isatin is resulting in a low yield of the desired product. What are the likely causes?
A3: Low yields in N-alkylation reactions of isatin can stem from several factors. Incomplete deprotonation of the isatin nitrogen is a common issue; ensure you are using a sufficiently strong base in an adequate amount.[6] Side reactions are also a significant contributor. The isatin molecule is susceptible to aldol-type reactions and reactions at the keto-carbonyl groups under basic conditions.[6] O-alkylation is another potential side reaction, although N-alkylation is generally the favored pathway.[6]
Q4: How can I improve the regioselectivity when synthesizing substituted isatins from meta-substituted anilines?
A4: Achieving high regioselectivity with meta-substituted anilines in classical isatin syntheses like the Sandmeyer and Stolle methods is challenging and often leads to a mixture of 4- and 6-substituted isatins.[4] For more predictable regiochemical outcomes, a directed ortho-metalation (DoM) strategy has proven effective for the synthesis of 4-substituted isatins from meta-substituted anilines.[4]
Troubleshooting Guides
Issue 1: Unexpected Formation of Isatin Oxime in Sandmeyer Synthesis
Question: My isatin product from a Sandmeyer synthesis is contaminated with a significant impurity. How can I identify and minimize this side product?
Answer: A frequent impurity in the Sandmeyer synthesis is the corresponding isatin oxime.[4] This byproduct arises during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate, likely due to the generation of hydroxylamine, which then reacts with the isatin product.[7]
Troubleshooting Steps:
-
Identification: Isatin oxime can be identified by standard analytical techniques such as NMR, IR, and mass spectrometry.
-
Minimization during Reaction: To suppress the formation of isatin oxime, a "decoy agent," which is a carbonyl compound like an aldehyde or ketone, can be introduced during the quenching or extraction phase of the reaction.[4][7] This decoy agent reacts with the generated hydroxylamine, preventing it from reacting with the isatin.[7]
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Purification: If isatin oxime has already formed, purification can be achieved through recrystallization from a suitable solvent like glacial acetic acid or by forming the sodium bisulfite adduct of isatin, which can then be separated and decomposed to yield pure isatin.[4][8][9]
Issue 2: Dimerization and Indirubin Formation
Question: I am observing a red-colored impurity in my isatin reaction. What could this be?
Answer: The formation of a red-colored product often indicates the dimerization of isatin or its reaction with other indolic species to form indirubin.[1][10] Indirubin is a known cytotoxic compound and is a component of indigo pigments.[1][10] This can occur in the presence of a base like sodium carbonate in an alcohol solvent.[1]
Troubleshooting Steps:
-
Control of Base and Nucleophiles: Carefully control the stoichiometry of the base and be mindful of the presence of any nucleophilic indole intermediates that could react with isatin.
-
Reaction Conditions: Adjusting the reaction temperature and time can help to minimize the formation of these dimeric species.
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Purification: Chromatographic methods are typically effective for separating the desired product from the colored indirubin impurity.
Issue 3: Formation of Spiro-Epoxides and Isoxazoloquinolines
Question: In a multi-component reaction intended to produce a spirooxindole, I am isolating an unexpected isoxazoloquinoline. Why is this happening?
Answer: In certain one-pot multicomponent reactions involving isatins, aminouracils, and isooxazolones, the formation of spirooxindoles is favored when N-substituted isatins are used. However, with unsubstituted isatins, the formation of isoxazoloquinoline side products can be predominant.[10]
Troubleshooting Steps:
-
Substrate Selection: If the desired product is the spirooxindole, using an N-alkyl, N-aryl, or N-benzyl substituted isatin is recommended.[10]
-
Reaction Optimization: Screening different catalysts, solvents, and temperatures may help to steer the reaction towards the desired spirooxindole product.
Data Summary
Table 1: Common Side Products in Isatin Reactions and Mitigation Strategies
| Side Product | Reaction Type | Conditions Favoring Formation | Suggested Mitigation Strategy |
| Isatin Oxime | Sandmeyer Synthesis | Acid-catalyzed cyclization of isonitrosoacetanilide | Add a carbonyl "decoy agent" during workup; Purify via recrystallization or bisulfite adduct formation.[4][7] |
| Sulfonated Isatin | Sandmeyer Synthesis | High concentration and temperature of sulfuric acid | Use the minimum effective concentration and temperature of sulfuric acid for cyclization.[4] |
| "Tar" | Acid-catalyzed reactions (e.g., Sandmeyer) | High temperatures and strong acid | Ensure complete dissolution of starting materials; Control reaction temperature carefully.[4] |
| Indirubin (Dimer) | Base-catalyzed reactions | Presence of base (e.g., Na2CO3) and indolic species | Careful control of base stoichiometry; Optimize reaction conditions; Chromatographic purification.[1][10] |
| O-alkylated Isatin | N-alkylation | Basic conditions | Optimize base and reaction conditions to favor N-alkylation.[6] |
| Isoxazoloquinolines | Multicomponent spirooxindole synthesis | Use of unsubstituted isatin | Use N-substituted isatins to favor spirooxindole formation.[10] |
Key Experimental Protocols
Protocol 1: Sandmeyer Isatin Synthesis with Minimized Side Products
This two-step protocol involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
-
Part A: Synthesis of Isonitrosoacetanilide
-
In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.
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Add a solution of the desired aniline in hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until completion.
-
Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.
-
Wash the precipitate with water and dry thoroughly.[4]
-
-
Part B: Cyclization to Isatin
-
Add the dried isonitrosoacetanilide in small portions to concentrated sulfuric acid, maintaining the temperature with external cooling.
-
Once the addition is complete, heat the mixture to 80°C for approximately 10 minutes to complete the cyclization.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the crude isatin precipitate and wash thoroughly with cold water to remove residual acid.
-
-
Purification to Remove Side Products
Protocol 2: N-Alkylation of Isatin
-
Dissolve isatin in an anhydrous polar aprotic solvent such as DMF.
-
Add a suitable base, for example, potassium carbonate, and stir the mixture at room temperature for about 30 minutes to deprotonate the isatin.
-
Add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.
-
Heat the reaction to 70-80°C and monitor its progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexanes/ethyl acetate eluent system) or recrystallization (e.g., from ethanol or a dichloromethane/hexanes mixture).[6]
Visualizations
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 8. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the regioselectivity of reactions involving 5-(Trifluoromethoxy)isatin.
Welcome to the technical support center for 5-(Trifluoromethoxy)isatin. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to the regioselectivity of reactions involving this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary reactive sites:
-
N1-H (Amide Proton): The nitrogen atom is part of an amide linkage and bears an acidic proton. It readily undergoes deprotonation to form an anion, making it a key site for N-alkylation and N-acylation reactions.[1][2]
-
C3-Carbonyl (Ketone): The ketone at the C3 position is the most electrophilic carbon and is highly susceptible to nucleophilic attack. This is the typical site for reactions like Grignard additions, aldol condensations, and Wittig reactions.[3][4][5]
-
C2-Carbonyl (Amide): The amide carbonyl at the C2 position is significantly less reactive than the C3-ketone due to resonance delocalization of the nitrogen lone pair. It is generally not reactive towards common nucleophiles unless harsh conditions are employed.[3]
Q2: How does the 5-(trifluoromethoxy) group influence the molecule's reactivity?
A2: The trifluoromethoxy (-OCF₃) group at the C5 position is a potent electron-withdrawing group.[6] Its presence has several key effects:
-
Increased Electrophilicity: It enhances the electrophilic character of the entire isatin ring system, particularly the C3-carbonyl, making it even more reactive towards nucleophiles.
-
Increased Acidity: It increases the acidity of the N1-H proton, facilitating its removal with weaker bases. This can be advantageous for N-alkylation but may increase side reactions with pH-sensitive reagents.
-
Aromatic Ring Substitution: The electron-withdrawing nature of the -OCF₃ group deactivates the aromatic ring towards electrophilic substitution.
Q3: In reactions involving nucleophiles, how can I ensure the reaction occurs at the C3-carbonyl and not the C2-carbonyl?
A3: The inherent reactivity difference between the C3-ketone and the C2-amide carbonyl provides excellent natural regioselectivity. The C3 position is significantly more electrophilic.[3] For most nucleophilic additions (e.g., Grignards, organolithiums, Wittig reagents) under standard conditions, the reaction will overwhelmingly favor the C3 position. Issues with C2 reactivity are rare and typically only arise under forcing conditions that are not standard for these transformations.
Troubleshooting Guides
This section provides solutions to common problems encountered during specific reactions with this compound.
Guide 1: N-Alkylation Reactions
Problem: Low yield of N-alkylated product or formation of O-alkylated byproducts.
Possible Causes & Solutions:
The key to achieving high regioselectivity in N-alkylation is the careful selection of the base and solvent. The deprotonated isatin exists as a resonance-stabilized ambident nucleophile with negative charge density on both the nitrogen (N1) and the oxygen of the C2-carbonyl.
-
Cause 1: Inappropriate Base. Strong, sterically hindered bases or bases that favor enolate (O-anion) formation can lead to O-alkylation.
-
Solution 1: Select an Appropriate Base. Softer bases are known to favor N-alkylation. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices that consistently yield the N-alkylated product.
-
Cause 2: Protic or Nonpolar Solvent. Protic solvents can interfere with the reaction by solvating the anion, while highly nonpolar solvents may not provide sufficient solubility for the reagents.
-
Solution 2: Use a Polar Aprotic Solvent. Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively dissolve the isatin salt while favoring N-alkylation kinetics.
Summary of Recommended N-Alkylation Conditions
| Base | Solvent | Temperature | Expected Outcome |
| K₂CO₃ | DMF | Room Temp. | High yield of N-alkylated product[2] |
| Cs₂CO₃ | DMF | Room Temp. | Excellent yield of N-alkylated product |
| NaH | THF/DMF | 0 °C to RT | Effective, but may require careful handling |
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq.) in dry DMF (0.1 M), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq.) dropwise to the suspension.
-
Continue stirring the reaction at room temperature for 4-12 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) if further purification is needed.
Troubleshooting Workflow for N-Alkylation
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.irapa.org [journals.irapa.org]
- 6. researchgate.net [researchgate.net]
Methods for improving the water solubility of isatin-based compounds.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isatin-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to improving the water solubility of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: My isatin-based compound has very low water solubility. What are the primary methods I should consider to improve it?
A1: There are three main strategies to enhance the water solubility of isatin-based compounds:
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Chemical Modification : This involves altering the molecule itself. Key approaches include:
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Salt Formation : If your compound has an ionizable group (the N-H proton on the isatin ring is weakly acidic), forming a salt is often the most effective first step.[1][2]
-
Prodrug Synthesis : A soluble promoiety is attached to your compound, which is later cleaved in vivo to release the active drug.[3][4][5]
-
Structural Modification : Introducing polar functional groups (e.g., hydroxyl, amino, carboxyl groups) to the isatin scaffold through synthesis can increase hydrophilicity.[6] N-alkylation at the indole nitrogen is a common modification point.[7][8][9][10]
-
-
Physical Modification : These methods alter the physical properties of the solid drug.
-
Particle Size Reduction : Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[11][12][13]
-
Amorphous Solid Dispersions : Dispersing the compound in an amorphous state within a polymer matrix can significantly enhance solubility.[11][14]
-
-
Formulation-Based Approaches : These involve the use of excipients to solubilize the compound.
-
Co-solvents : Using a mixture of water and a water-miscible organic solvent can increase solubility.[15]
-
Complexation : Cyclodextrins can form inclusion complexes with the isatin moiety, shielding the hydrophobic parts of the molecule and increasing solubility.[16]
-
Lipid-Based Formulations : For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.[16][17]
-
Q2: How do I decide which solubility enhancement method is best for my specific isatin derivative?
A2: The choice of method depends on the physicochemical properties of your compound and the intended application. A general workflow is to first characterize your compound (pKa, logP, melting point, crystallinity) and then select a strategy. Chemical modifications like salt formation are often explored early if the molecule is ionizable. For neutral compounds, formulation approaches or structural modifications are more common.
Below is a decision-making workflow to guide your selection process.
Q3: Can I predict how much a particular modification will improve solubility?
A3: While precise prediction is challenging, general trends can be informative. Converting a parent drug to a prodrug can lead to significant increases in solubility, with reports showing improvements from 600-fold to over 2000-fold depending on the promoiety used.[3] The use of co-solvents also provides a measurable increase in solubility, which can be determined experimentally.
Troubleshooting Guides
Issue 1: Problems with N-Alkylation of the Isatin Core
This structural modification is a common strategy to improve solubility and modulate biological activity.[6]
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Ineffective Base: The base (e.g., K₂CO₃, NaH) may not be strong enough or may be old/deactivated.[9] 2. Poor Solvent Choice: The solvent (e.g., DMF, DMSO) must be anhydrous as water can interfere with the reaction.[8] 3. Reaction Temperature Too Low: The reaction may require heating to proceed at a reasonable rate.[7][10] | 1. Use a stronger base like Cs₂CO₃ or NaH, ensuring it is fresh.[9] Consider using a phase-transfer catalyst if applicable. 2. Use anhydrous solvents. DMF and NMP are good choices.[9] 3. Heat the reaction mixture, typically to 70-80 °C, and monitor by TLC.[7][10] |
| Formation of a dark tar or multiple side products | 1. Base Lability of Isatin: Strong bases can cause decomposition of the isatin ring.[9] 2. Reaction Temperature Too High: Excessive heat can lead to decomposition of starting materials or intermediates.[18] | 1. Use a milder base such as KHCO₃.[19] Avoid an excess of base.[9] 2. Maintain the lowest possible temperature that allows the reaction to proceed. For highly reactive alkylating agents, consider running the reaction at room temperature or below.[18] |
| Product is an oil or goo and will not solidify | 1. Residual Solvent: High-boiling point solvents like DMF are difficult to remove completely and can keep the product oily.[19] 2. Product is Impure: Impurities can depress the melting point and prevent crystallization. 3. Product is inherently an oil: Some N-alkylated isatins are oils at room temperature. | 1. Wash the organic phase multiple times with water or a brine solution to remove DMF.[19] An azeotropic distillation with heptane or toluene can also be effective.[19] 2. Purify the product using column chromatography on silica gel.[7] 3. If pure, attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. Scratching the flask with a glass rod can help initiate crystal formation.[7] |
Issue 2: Salt Formation Attempts are Unsuccessful
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No salt precipitates or salt immediately crashes out as an amorphous solid | 1. Inappropriate Solvent: The solvent system must allow for the dissolution of both the free base and the salt-forming agent but should not be so good that the resulting salt remains fully solvated. 2. Counterion Mismatch: The pKa difference between the drug and the counterion may not be optimal for stable salt formation (a ΔpKa > 3 is generally recommended). | 1. Screen a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and solvent/anti-solvent combinations. 2. Perform a salt screening study with a range of counterions (acids or bases) with different pKa values. |
| Salt disproportionates (converts back to free base) upon storage or in aqueous media | 1. High Intrinsic Solubility of Free Base: The salt may not be stable in environments where the pH favors the neutral form of the drug. 2. Hygroscopicity: The salt may be absorbing atmospheric moisture, creating a local solution where it can convert back to the less soluble free base. | 1. Select a counterion that forms a salt with a lower solubility product (Ksp). This can sometimes be counterintuitive to the goal of enhancing dissolution but is crucial for stability. 2. Store the salt under controlled humidity conditions. Consider co-crystallization as an alternative, as co-crystals are often less hygroscopic and not subject to disproportionation.[2] |
Quantitative Data Summary
The solubility of the parent isatin molecule is highly dependent on the solvent system. Enhancing solubility often involves moving from purely aqueous solutions to co-solvent systems or through chemical modification.
Table 1: Solubility of Isatin in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x 10⁻³) | Mass Fraction Solubility (kg·kg⁻¹ x 10⁻³) |
|---|---|---|
| Water | 0.0514 | 0.420 |
| Ethanol | 4.09 | 13.1 |
| Propylene Glycol (PG) | 6.73 | 13.2 |
| Polyethylene Glycol 400 (PEG-400) | 98.5 | 40.2 |
| Transcutol | 523.0 | 1200.0 |
Data compiled from references[7][10].
Table 2: Representative Solubility Enhancement via Prodrug Strategy
| Compound | Parent Drug/Prodrug | Aqueous Solubility Improvement (Fold Increase) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative | Prodrug with N-methylpiperazino promoiety | ~600x |
| 10-hydroxycamptothecin | Prodrug with glucuronic acid promoiety | ~80x |
| Paclitaxel | Prodrug with disulfide linker | ~65x |
| Propofol | Phosphate prodrug | >2000x |
Data is illustrative of the prodrug approach for poorly soluble compounds and compiled from references[3][4].
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isatin
This protocol describes a common method for adding an alkyl group to the nitrogen at position 1 of the isatin ring, which can be used to attach solubilizing moieties.
Materials:
-
Isatin (or substituted isatin)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., 2-(2-methoxyethoxy)ethyl bromide for adding a hydrophilic chain)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve isatin (1.0 mmol) in anhydrous DMF (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.[7][8][10]
-
Add anhydrous K₂CO₃ (1.3-1.5 mmol). Stir the suspension at room temperature for 30-60 minutes to form the isatin anion.[7][8][10]
-
Add the desired alkyl halide (1.1-1.2 mmol) to the reaction mixture.
-
Heat the mixture to 70-80 °C and stir for 12-24 hours.[8][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (~50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated isatin.[7]
Workflow for N-Alkylation and Purification:
Protocol 2: Conceptual Synthesis of a Water-Soluble Isatin Prodrug
This protocol outlines a conceptual strategy for creating a phosphate ester prodrug of an N-hydroxyalkyl isatin derivative to dramatically increase aqueous solubility. Phosphate prodrugs are a well-established method for improving the solubility of compounds with a hydroxyl group.[20][21]
Conceptual Signaling Pathway for Prodrug Activation:
Part A: Synthesis of N-(2-hydroxyethyl)isatin
-
Follow the N-alkylation procedure (Protocol 1) using isatin and 2-bromoethanol. The hydroxyl group may need to be protected (e.g., as a TBDMS ether) prior to alkylation and then deprotected afterwards, depending on the reaction conditions.
Part B: Phosphorylation
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Dissolve N-(2-hydroxyethyl)isatin (1.0 mmol) in anhydrous pyridine or dichloromethane at 0 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 mmol) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Quench the reaction by carefully adding it to ice-cold water or a buffer solution (e.g., saturated sodium bicarbonate).
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The resulting phosphate prodrug is typically a salt and highly water-soluble. Purification can be achieved through reverse-phase chromatography or crystallization.
Disclaimer: This is a conceptual protocol. Reaction conditions must be optimized for the specific substrate.
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
- 13. ijrar.org [ijrar.org]
- 14. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 15. wjbphs.com [wjbphs.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. future4200.com [future4200.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Sol-moiety: Discovery of a water-soluble prodrug technology for enhanced oral bioavailability of insoluble therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reactivity of the C3-carbonyl in 5-(Trifluoromethoxy)isatin.
Welcome to the technical support center for 5-(trifluoromethoxy)isatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the reactivity of the C3-carbonyl in this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Is the C3-carbonyl of this compound generally considered to have poor reactivity?
A1: This is a common misconception. The 5-trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This property decreases the electron density on the aromatic ring, which in turn increases the electrophilicity of the C3-carbonyl carbon.[1][2] Consequently, this compound is generally expected to be more reactive towards nucleophiles than unsubstituted isatin.[2]
Q2: Why might I be observing poor or no reactivity in my reaction with this compound?
A2: While the C3-carbonyl is electronically activated, several factors can lead to poor reactivity in practice:
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Steric Hindrance: A bulky nucleophile or catalyst may be sterically hindered from approaching the C3-carbonyl.
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Nucleophile Reactivity: The chosen nucleophile may be too weak to react under the current conditions.
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Reaction Conditions: Suboptimal temperature, solvent, or catalyst choice can significantly impede the reaction.
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Substrate Purity: Impurities in the this compound or other reagents can inhibit the reaction.
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Catalyst Deactivation: The catalyst may be deactivated by impurities or side reactions.
Q3: How does the reactivity of this compound compare to other substituted isatins?
A3: The reactivity of the C3-carbonyl in substituted isatins is largely governed by the electronic nature of the substituent on the aromatic ring.[1] Electron-withdrawing groups (EWGs) enhance reactivity, while electron-donating groups (EDGs) decrease it. The trifluoromethoxy group is a strong EWG, similar to a nitro or trifluoromethyl group, and thus this compound is expected to be one of the more reactive isatin derivatives.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion in Aldol Condensation
| Possible Cause | Troubleshooting Steps |
| Insufficiently Activated Nucleophile | - Increase the amount of base used to generate the enolate. - Consider using a stronger, non-nucleophilic base (e.g., LDA, NaHMDS). - For ketone nucleophiles, ensure the pKa of the ketone's α-proton is compatible with the base used. |
| Suboptimal Solvent | - For catalyst-free reactions, DMF with molecular sieves has been shown to be effective.[3][4] - Screen a range of anhydrous, polar aprotic solvents like THF, acetonitrile, or dioxane. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10 °C. Monitor for product formation and decomposition by TLC. |
| Catalyst Inefficiency | - If using an organocatalyst (e.g., proline derivative), ensure it is fully dissolved. - Consider screening different catalysts, as their effectiveness can be substrate-dependent. |
Issue 2: Low Yield in Spirooxindole Synthesis (e.g., via 1,3-Dipolar Cycloaddition)
| Possible Cause | Troubleshooting Steps |
| Inefficient Azomethine Ylide Formation | - Ensure the amino acid (e.g., L-proline) and isatin are of high purity. - Refluxing in methanol is a common condition for ylide generation.[5] Ensure the reaction reaches and maintains the appropriate temperature. |
| Poor Reactivity of the Dipolarophile | - If the dipolarophile is electron-deficient, the reaction should be favorable. If it is electron-rich, the reaction may require more forcing conditions (higher temperature, longer reaction time). |
| Side Reactions | - The formation of dimers or other side products can occur.[6] Optimize the stoichiometry of the reactants. Adding the dipolarophile slowly to the pre-formed azomethine ylide may reduce side reactions. |
| Use of a Catalyst | - While many of these reactions are catalyst-free, some may benefit from the addition of a Lewis acid or a metal catalyst to activate the isatin or the dipolarophile.[7] |
Issue 3: Reaction Fails to Proceed with Certain Nucleophiles
| Possible Cause | Troubleshooting Steps |
| Specific Catalyst/Ligand Incompatibility | - In a reported case of a Pd-catalyzed asymmetric allylic amination, the reaction did not proceed with a this compound derivative, while other substituted isatins reacted.[8] This suggests a specific incompatibility with the catalytic system. - In such cases, screen different ligands for the metal catalyst or explore alternative catalytic systems. |
| Activation of the C3-Carbonyl with a Lewis Acid | - The addition of a Lewis acid (e.g., Mg(OTf)₂, Sc(OTf)₃, BF₃·Et₂O) can further enhance the electrophilicity of the C3-carbonyl, facilitating attack by weaker nucleophiles.[9] |
Quantitative Data Summary
The following table summarizes the expected reactivity trend of the C3-carbonyl for various 5-substituted isatins based on the electronic properties of the substituent.
| 5-Substituent | Substituent Type | Hammett Constant (σₚ) | Predicted C3-Carbonyl Reactivity |
| -NO₂ | Strong EWG | 0.78 | Highest |
| -OCF₃ | Strong EWG | 0.35 | High |
| -Cl | EWG (Inductive) | 0.23 | Moderate-High |
| -H | Neutral | 0.00 | Moderate |
| -CH₃ | EDG | -0.17 | Low |
| -OCH₃ | Strong EDG | -0.27 | Lowest |
| Note: Hammett constants are established reference values. The predicted reactivity trend is based on the expected positive reaction constant (ρ) for nucleophilic addition to the C3-carbonyl. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Aldol Reaction
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To a stirred solution of this compound (1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂, 5 mL) at room temperature, add a Lewis acid catalyst (e.g., Mg(OTf)₂, 10 mol%).
-
Stir the mixture for 15 minutes to allow for coordination.
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Add the ketone nucleophile (1.2 mmol) and a tertiary amine base (e.g., triethylamine, 1.5 mmol).
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Spirooxindole via [3+2] Cycloaddition
-
To a solution of this compound (1.0 mmol) and an amino acid (e.g., L-proline, 1.2 mmol) in methanol (10 mL), add the dipolarophile (1.0 mmol).
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Heat the reaction mixture to reflux and stir for the required time (monitor by TLC, typically 3-6 hours).[10]
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After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to afford the desired spirooxindole.[10]
Visualizations
Caption: Substituent effects on C3-carbonyl reactivity in isatins.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Molecular diversity of the reactions of MBH carbonates of isatins and various nucleophiles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Pd-Catalyzed asymmetric allylic amination with isatin using a P,olefin-type chiral ligand with C–N bond axial chirality [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the decomposition of 5-(Trifluoromethoxy)isatin during synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-(Trifluoromethoxy)isatin.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solutions |
| Incomplete formation of the isonitrosoacetanilide intermediate | - Ensure high purity of the starting 4-(trifluoromethoxy)aniline. - Optimize reaction time and temperature for the condensation reaction. Prolonged reaction times at moderate temperatures are often beneficial. |
| Poor cyclization of the isonitrosoacetanilide intermediate | - The electron-withdrawing trifluoromethoxy group can deactivate the aromatic ring, making the cyclization step difficult. - Instead of concentrated sulfuric acid, consider using methanesulfonic acid, which can improve the solubility of the intermediate and facilitate cyclization, especially for lipophilic substrates.[1] - Polyphosphoric acid (PPA) can also be an effective alternative for challenging cyclizations. |
| Decomposition during cyclization | - Avoid excessive temperatures during the acid-catalyzed cyclization. Maintain the temperature as low as possible while ensuring the reaction proceeds. - Gradual addition of the isonitrosoacetanilide to the pre-heated acid can help control the reaction temperature. |
| Suboptimal synthesis method | - For anilines with strong electron-withdrawing groups, the Sandmeyer synthesis can sometimes be low-yielding.[2] Consider alternative methods like the Gassman isatin synthesis, which may offer better yields for such substrates.[3] |
Problem 2: Formation of Tarry Byproducts
| Potential Cause | Recommended Solutions |
| Decomposition of starting materials or intermediates | - This is often due to the harsh acidic and high-temperature conditions of the cyclization step. - Ensure the complete dissolution of the aniline starting material before initiating the reaction to minimize charring. - Employ milder cyclization conditions, such as using methanesulfonic acid at a controlled temperature.[1] |
| Side reactions of the aniline precursor | - The presence of impurities in the 4-(trifluoromethoxy)aniline can lead to the formation of polymeric or tarry materials. Ensure the starting material is pure. |
Problem 3: Product Purity Issues
| Potential Cause | Recommended Solutions |
| Presence of unreacted starting materials | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion. - Optimize the stoichiometry of reagents. |
| Formation of isatin oxime | - This byproduct can form during the acid-catalyzed cyclization. The addition of a "decoy" carbonyl compound, such as an aldehyde or ketone, during the workup can help to remove this impurity. |
| Sulfonation of the aromatic ring | - This can occur when using concentrated sulfuric acid for cyclization. Use the minimum effective concentration and temperature of sulfuric acid.[1] |
| Inefficient purification | - Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. - For persistent impurities, column chromatography on silica gel may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Is the trifluoromethoxy group on the isatin ring prone to decomposition during synthesis?
A1: The trifluoromethoxy (-OCF3) group is generally very stable and resistant to cleavage under typical acidic, basic, and oxidative conditions used in isatin synthesis. The primary challenge it presents is its strong electron-withdrawing nature, which can deactivate the aromatic ring and make certain reactions, like the acid-catalyzed cyclization in the Sandmeyer synthesis, more difficult.
Q2: Which synthetic route is recommended for preparing this compound?
A2: The Sandmeyer isatin synthesis is a common and often successful method. However, due to the electron-withdrawing nature of the trifluoromethoxy group, modifications to the classical procedure may be necessary to achieve good yields. Specifically, using methanesulfonic acid for the cyclization step instead of sulfuric acid is highly recommended to improve solubility and promote the reaction.[1] The Gassman isatin synthesis is a viable alternative that can be effective for anilines bearing electron-withdrawing groups and may offer a more reliable route if the Sandmeyer synthesis proves problematic.[3]
Q3: How can I improve the solubility of the isonitrosoacetanilide intermediate during the cyclization step?
A3: Poor solubility of the isonitrosoacetanilide intermediate in concentrated sulfuric acid is a common issue, particularly with lipophilic substituents. Using methanesulfonic acid as the cyclization medium can significantly improve solubility and lead to higher yields of the desired isatin.[1]
Q4: What are the key reaction parameters to control to prevent byproduct formation?
A4: Temperature control is critical, especially during the acid-catalyzed cyclization. Overheating can lead to the formation of tarry substances and other degradation products. Careful and slow addition of the intermediate to the acid, along with efficient stirring and external cooling if necessary, is advised. Purity of the starting aniline is also crucial to prevent side reactions.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes. The synthesis involves the use of strong acids (sulfuric acid or methanesulfonic acid) and other hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle chloral hydrate and hydroxylamine hydrochloride with care, as they are toxic.
Experimental Protocols
Protocol 1: Modified Sandmeyer Synthesis of this compound
This protocol is adapted from standard Sandmeyer procedures with modifications to account for the electron-withdrawing substituent.
Step 1: Synthesis of N-(4-(Trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide intermediate)
-
In a 1 L round-bottom flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (10 eq) in 500 mL of water.
-
In a separate beaker, prepare a solution of 4-(trifluoromethoxy)aniline (1 eq) in a mixture of concentrated hydrochloric acid (1.1 eq) and 100 mL of water.
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
Prepare a solution of hydroxylamine hydrochloride (3 eq) in 150 mL of water and add it to the reaction mixture.
-
Heat the mixture to reflux (approximately 100-110 °C) for 1-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry.
Step 2: Cyclization to this compound
-
In a clean, dry flask equipped with a mechanical stirrer, carefully heat methanesulfonic acid (5-10 volumes per gram of intermediate) to 60-70 °C.
-
Slowly and portion-wise, add the dry N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide to the hot acid with vigorous stirring. Maintain the temperature between 70-80 °C.
-
After the addition is complete, continue stirring at 80 °C for 30-60 minutes, or until TLC analysis indicates the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Gassman Isatin Synthesis (Alternative Route)
This method provides an alternative for electron-deficient anilines.
Step 1: Synthesis of Methyl (methylthio)acetate
-
Combine methyl thioglycolate (1 eq) and methyl iodide (1.1 eq) in a suitable solvent like acetone.
-
Add potassium carbonate (1.5 eq) and stir the mixture at room temperature overnight.
-
Filter the reaction mixture and evaporate the solvent to obtain the crude product, which can be purified by distillation.
Step 2: Synthesis of 3-(Methylthio)-5-(trifluoromethoxy)indolin-2-one
-
Cool a solution of 4-(trifluoromethoxy)aniline (1 eq) in a suitable solvent (e.g., dichloromethane) to -78 °C.
-
Add tert-butyl hypochlorite (1 eq) dropwise and stir for 30 minutes.
-
Add methyl (methylthio)acetate (1.1 eq) dropwise and stir for an additional 30 minutes.
-
Add a base such as triethylamine (1.5 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with water and brine, dry the organic layer, and purify the crude product by column chromatography.
Step 3: Oxidation to this compound
-
Dissolve the 3-(methylthio)-5-(trifluoromethoxy)indolin-2-one (1 eq) in a mixture of acetic acid and water.
-
Add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise and stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with sodium sulfite solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and purify by column chromatography to yield this compound.
Visualizations
Caption: Comparative workflow of Modified Sandmeyer and Gassman syntheses.
Caption: Troubleshooting logic for synthesis of this compound.
References
Refinement of analytical methods for characterizing isatin derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of isatin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing isatin derivatives?
A1: The most common techniques for the structural elucidation and purity assessment of isatin derivatives are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1][2][3][4] Infrared (IR) spectroscopy is also frequently used to identify functional groups.[4]
Q2: My isatin derivative has poor solubility in common HPLC mobile phases. What can I do?
A2: Isatin and its derivatives can exhibit poor solubility in water.[5] Their solubility generally increases with temperature and in organic solvents such as dichloromethane, acetone, ethyl acetate, and acetonitrile.[5] For HPLC, consider using a higher percentage of organic solvent in your mobile phase gradient. Acetonitrile is a common organic modifier.[3][6] You can also try preparing your sample in a stronger, miscible solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with the mobile phase, but be mindful of potential peak distortion if the injection solvent is much stronger than the mobile phase.
Q3: I am observing multiple conformations (isomers/tautomers) in my NMR spectrum. How can I confirm this?
A3: The presence of multiple conformers, such as S-cis and S-trans isomers, can be observed in the NMR spectra of isatin derivatives, particularly in the solid state.[2] Solution NMR may show a single predominant conformer.[2] Isatin-hydrazones can also exist as geometrical isomers and tautomers in solution, and their distribution can be influenced by solvent polarity, concentration, and pH.[7] To investigate this, you can try acquiring spectra in different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) or at various temperatures to see if the equilibrium between conformers shifts.[8]
Q4: What are the typical fragmentation patterns for isatin derivatives in Mass Spectrometry?
A4: The fragmentation of isatin derivatives in mass spectrometry is influenced by the nature of the substituents. For N-alkyl substituted isatins, fragmentation often occurs at the nitrogen-carbon bond.[1] N-benzyl substituted isatins tend to fragment at the carbon-carbon bond of the alkyl chain linked to the nitrogen.[1] A common fragmentation pattern for the isatin core involves the loss of carbon monoxide (CO).[1]
Troubleshooting Guides
HPLC Analysis
Problem: I am seeing unexpected peaks or poor peak shape in my HPLC chromatogram.
This is a common issue that can arise from several factors. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting decision tree for common HPLC issues.
Mass Spectrometry Analysis
Problem: I am not observing the expected molecular ion peak for my isatin derivative.
-
Possible Cause: The compound may be unstable under the ionization conditions, leading to immediate fragmentation.
-
Troubleshooting: Try a softer ionization technique. If you are using Electron Ionization (EI), consider Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
-
Possible Cause: The compound may not be ionizing efficiently.
-
Troubleshooting: Optimize the ionization source parameters. For ESI, adjust the mobile phase pH with additives like formic acid or ammonium hydroxide to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻).[6]
-
-
Possible Cause: The compound may be forming adducts with solvents or salts.
-
Troubleshooting: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or solvent adducts. Using high-purity solvents and glassware can minimize salt contamination.
-
NMR Spectroscopy
Problem: My NMR sample gives broad peaks and poor resolution.
-
Possible Cause: The sample concentration is too high.
-
Troubleshooting: Dilute your sample. While more concentrated samples are needed for ¹³C NMR, they can lead to viscosity-related line broadening in ¹H NMR.[9]
-
-
Possible Cause: The sample contains paramagnetic impurities.
-
Troubleshooting: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, try to repurify the sample or use a chelating agent.
-
-
Possible Cause: The sample contains undissolved solids.
Data Presentation
Table 1: HPLC Chromatographic Conditions for Isatin Derivatives
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[3] |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 254 nm or 290 nm[3] |
| Injection Volume | 10 µL[3] |
Table 2: Characteristic Spectroscopic Data for a Sample Isatin Derivative (3-(Anthracen-2-ylimino)-5-nitroindolin-2-one) [4]
| Analytical Technique | Observed Data |
| IR (cm⁻¹) | 3117 (N-H), 1741 (C=O), 1607 (C=N) |
| ¹H-NMR (DMSO-d₆, δ ppm) | 11.73 (1H, s, N-H), 8.66 (1H, m, isatin Ar C4-H), 8.54 (1H, m, isatin Ar C6-H), 7.07-8.58 (aromatic protons) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | 164.0 (C=O), 155.4 (C=N), 111.3-147.5 (Aromatic C) |
| LC-MS (ESI+) m/z | 367.90 [M]⁺ |
Experimental Protocols
Protocol 1: HPLC Analysis of an Isatin Derivative
This protocol is a general starting point and may require optimization.
-
Instrumentation and Materials:
-
HPLC system with UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid.
-
Sample diluent: Acetonitrile/Water (50:50, v/v).[3]
-
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases before use.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 5 mg of the isatin derivative reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.[3]
-
Sample Solution (100 µg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[3]
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Set the detection wavelength (e.g., 254 nm).
-
Set the flow rate to 1.0 mL/min.
-
Program the gradient as described in Table 1.
-
Inject 10 µL of each solution.
-
-
Data Analysis:
-
Identify the peak for the isatin derivative based on the retention time of the standard.
-
Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: NMR Sample Preparation
-
Materials:
-
Procedure:
-
Weigh the appropriate amount of your isatin derivative into a clean, dry glass vial. For ¹H NMR, 5-25 mg is typical. For ¹³C NMR, 50-100 mg may be needed.[11]
-
Add the deuterated solvent to the vial (typically 0.6-0.7 mL for a standard 5 mm tube).[11]
-
Ensure the sample is completely dissolved. You can gently vortex or sonicate the vial if needed.
-
Place a small, tight plug of cotton or glass wool into a Pasteur pipette.
-
Filter the sample solution through the pipette into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[10]
-
Signaling Pathways and Workflows
Caption: General experimental workflow for isatin derivative characterization.
References
- 1. scispace.com [scispace.com]
- 2. auremn.org [auremn.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Addressing issues with the scalability of 5-(Trifluoromethoxy)isatin synthesis.
Welcome to the Technical Support Center for the synthesis of 5-(Trifluoromethoxy)isatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scalability of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most suitable for large-scale synthesis?
A1: The most common methods for synthesizing isatins, including this compound, are the Sandmeyer, Stolle, and Gassman syntheses.[1][2]
-
Sandmeyer Synthesis: This is a widely used two-step method. It begins with the formation of an isonitrosoacetanilide intermediate from 4-(trifluoromethoxy)aniline, chloral hydrate, and hydroxylamine. This intermediate is then cyclized using a strong acid, such as sulfuric acid, to yield the isatin.[3][4] While the starting materials are readily available, scalability can be challenging due to the exothermic nature of the cyclization and potential for side reactions.[4]
-
Stolle Synthesis: This approach involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid (e.g., aluminum chloride).[2][5] This method can be effective, but the moisture-sensitive nature of the reagents and the need for anhydrous conditions can pose challenges on a larger scale.[1]
-
Gassman Synthesis: This method proceeds through a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin.[5][6] It can offer good yields for certain substituted isatins.
For large-scale synthesis, the Sandmeyer route is often considered due to the lower cost of starting materials. However, careful control of reaction conditions is critical to manage the exotherm and minimize side-product formation.[4]
Q2: I am experiencing low yields in the Sandmeyer synthesis of this compound. What are the likely causes and how can I improve the yield?
A2: Low yields in the Sandmeyer synthesis of isatins with electron-withdrawing groups like trifluoromethoxy are a common issue. Several factors can contribute to this:
-
Incomplete formation of the isonitrosoacetanilide intermediate: The reactivity of the starting aniline is reduced by the electron-withdrawing trifluoromethoxy group. Ensure optimal reaction time and temperature for the condensation step.[1]
-
Side reactions during cyclization: The strongly acidic and high-temperature conditions of the cyclization step can lead to the formation of sulfonated byproducts and tar-like impurities.[1][4]
-
Exothermic reaction runaway: The cyclization is highly exothermic. Poor temperature control can lead to decomposition of the starting material and product.[4]
-
Product loss during workup and purification: this compound may have some solubility in the aqueous acidic workup solution, leading to losses.
To improve yields, consider optimizing the concentration and temperature of the sulfuric acid in the cyclization step and ensure efficient cooling and portion-wise addition of the intermediate to control the exotherm.[1]
Q3: The cyclization step in the Sandmeyer synthesis is highly exothermic and difficult to control on a larger scale. What are the best practices for managing this?
A3: Managing the exothermic cyclization is crucial for both safety and product yield. Here are some best practices:
-
Portion-wise addition: Add the isonitrosoacetanilide intermediate to the pre-heated sulfuric acid in small portions at a rate that allows the cooling system to dissipate the generated heat effectively.[1]
-
Efficient cooling: Utilize a robust cooling system, such as an ice-salt bath or a cryostat, to maintain the desired reaction temperature.
-
Vigorous stirring: Ensure efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.
-
Use of a co-solvent: In some cases, the use of a high-boiling inert co-solvent can help to better moderate the reaction temperature.
-
Alternative cyclizing agents: For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a more effective and sometimes less aggressive cyclizing medium.[7]
Q4: I am observing the formation of a significant amount of dark, tarry material in my reaction. How can I prevent this?
A4: Tar formation is a common problem in isatin synthesis, often caused by the decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions.[1] To minimize tar formation:
-
Ensure complete dissolution of the aniline: In the first step of the Sandmeyer synthesis, ensure the 4-(trifluoromethoxy)aniline is fully dissolved before proceeding.[4]
-
Maintain optimal temperature: Avoid excessive temperatures during the cyclization step.[1]
-
Minimize reaction time: Once the reaction is complete, quench it promptly by pouring it onto crushed ice to prevent prolonged exposure to the harsh conditions.
Q5: What are the best methods for purifying crude this compound on a large scale?
A5: Large-scale purification of this compound typically involves:
-
Recrystallization: This is a common and effective method. Suitable solvents include glacial acetic acid or ethanol-water mixtures.[8]
-
Acid-Base Extraction: Isatin has an acidic N-H proton and can be dissolved in an aqueous base (like sodium hydroxide) and then reprecipitated by the addition of acid. This can be an effective way to remove non-acidic impurities.[4]
-
Bisulfite Adduct Formation: Isatins can form water-soluble bisulfite addition products. This allows for the removal of insoluble impurities by filtration, followed by regeneration of the isatin by acidification.
Troubleshooting Guides
Sandmeyer Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete formation of isonitrosoacetanilide. | Increase reaction time or temperature for the initial condensation. Ensure high purity of starting materials.[1] |
| Incomplete cyclization. | Ensure the cyclization temperature is maintained (typically 60-80°C).[8] Consider using methanesulfonic acid for better solubility.[7] | |
| Sulfonation of the aromatic ring. | Use the minimum effective concentration and temperature of sulfuric acid for the cyclization.[1] | |
| Exothermic runaway leading to decomposition. | Implement slow, portion-wise addition of the intermediate with efficient cooling and stirring.[1] | |
| Product is Dark/Tarry | Decomposition of starting materials or intermediates. | Ensure complete dissolution of the aniline starting material.[4] Maintain the lowest effective temperature for cyclization.[1] |
| Difficult to Filter Product | Product is too fine or amorphous. | After quenching on ice, allow the precipitate to stand for a longer period to improve crystallinity. |
| Presence of Isatin Oxime Impurity | Hydrolysis of unreacted isonitrosoacetanilide during workup. | Ensure complete cyclization. During workup, consider adding a "decoy" carbonyl compound like acetone to react with any remaining hydroxylamine. |
Stolle Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete acylation of the aniline. | Use a slight excess of oxalyl chloride. Ensure the reaction is performed under strictly anhydrous conditions.[1] |
| Incomplete cyclization. | Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄).[5] Ensure the chlorooxalylanilide intermediate is completely dry before cyclization.[1] | |
| Reaction is Sluggish | Low reactivity of the aniline due to the electron-withdrawing -OCF₃ group. | Consider using a more reactive Lewis acid or a higher reaction temperature. |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase reaction time and/or temperature for both the acylation and cyclization steps. |
Experimental Protocols
Sandmeyer Synthesis of this compound
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) and sodium sulfate in water.
-
In a separate vessel, prepare a solution of 4-(trifluoromethoxy)aniline (1 equivalent) in dilute hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution.
-
Add a solution of hydroxylamine hydrochloride (3 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide intermediate.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
Step 2: Cyclization to this compound
-
In a reaction vessel equipped with a mechanical stirrer and a cooling bath, carefully preheat concentrated sulfuric acid to 50-60°C.
-
Slowly add the dry 2-(hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide in portions, maintaining the internal temperature between 60-70°C.
-
After the addition is complete, heat the mixture to 80°C for a short period to ensure complete cyclization.[8]
-
Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Filter the precipitated crude this compound, wash thoroughly with cold water to remove residual acid, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., glacial acetic acid or aqueous ethanol).[8]
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic analysis to confirm the structure of 5-(Trifluoromethoxy)isatin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis to aid in the structural confirmation of 5-(Trifluoromethoxy)isatin. Due to the limited availability of public spectroscopic data for this compound, this document presents a detailed comparison with structurally related and well-characterized isatin analogs: Isatin, 5-Methoxyisatin, and 5-Chloroisatin. The provided data for these alternatives, alongside established knowledge of functional group effects in spectroscopy, allows for a robust prediction of the expected spectral characteristics of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Isatin and its 5-substituted derivatives. This comparative data is crucial for understanding the influence of the substituent at the 5-position on the spectral properties of the isatin core.
Table 1: Comparative FTIR Data (cm⁻¹)
| Functional Group | Isatin | 5-Methoxyisatin | 5-Chloroisatin | Predicted this compound |
| N-H Stretch | ~3450 | Similar to Isatin | Similar to Isatin | ~3450 |
| C=O Stretch (Amide) | ~1734 | Similar to Isatin | Similar to Isatin | ~1740-1750 (Inductive effect of OCF₃) |
| C=O Stretch (Ketone) | ~1653 | Similar to Isatin | Similar to Isatin | ~1660-1670 (Inductive effect of OCF₃) |
| C-O-C Stretch | N/A | ~1250 & ~1030 | N/A | ~1260-1200 & ~1170-1100 (C-F & C-O) |
| C-Cl Stretch | N/A | N/A | ~830 | N/A |
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton | Isatin (DMSO-d₆) | 5-Methoxyisatin (CDCl₃) | 5-Chloroisatin (DMSO-d₆) | Predicted this compound (CDCl₃/DMSO-d₆) |
| H-4 | 7.60 (d) | 7.10-7.30 (m) | 7.65 (d) | ~7.4-7.6 (d) |
| H-6 | 7.55 (t) | 7.10-7.30 (m) | 7.60 (dd) | ~7.3-7.5 (dd) |
| H-7 | 7.12 (d) | 6.80-6.90 (d) | 7.15 (d) | ~7.0-7.2 (d) |
| N-H | 11.09 (s) | Not specified | 11.25 (s) | ~11.0-11.5 (s) |
| OCH₃ | N/A | 3.82 (s) | N/A | N/A |
Table 3: Comparative ¹³C NMR Data (δ, ppm)
| Carbon | Isatin (DMSO-d₆) | 5-Methoxyisatin (CDCl₃) | 5-Chloroisatin (DMSO-d₆) | Predicted this compound (CDCl₃/DMSO-d₆) |
| C-2 (C=O) | 184.4 | ~183 | ~183 | ~183-184 |
| C-3 (C=O) | 159.3 | ~159 | ~158 | ~158-159 |
| C-3a | 117.8 | ~118 | ~119 | ~118-119 |
| C-4 | 124.3 | ~125 | ~126 | ~125-127 |
| C-5 | 122.9 | ~156 (C-O) | ~129 (C-Cl) | ~145-150 (C-O) & ~120 (q, ¹JCF, CF₃) |
| C-6 | 138.2 | ~115 | ~137 | ~115-120 |
| C-7 | 112.1 | ~111 | ~114 | ~112-115 |
| C-7a | 150.7 | ~144 | ~149 | ~148-150 |
| OCH₃ | N/A | 55.9 | N/A | N/A |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | Isatin | 5-Methoxyisatin | 5-Chloroisatin | Predicted this compound |
| [M]⁺ | 147 | 177 | 181/183 (isotope pattern) | 231 |
| [M-CO]⁺ | 119 | 149 | 153/155 | 203 |
| [M-CO-HCN]⁺ | 92 | 122 | 126/128 | 176 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Proton decoupling is typically used to simplify the spectrum.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Analysis.
Probing the Structure of this compound
A Comparative Analysis of the Biological Activity of 5-(Trifluoromethoxy)isatin and Other Halogenated Isatins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of halogenated isatin derivatives, with a focus on anticancer, antiviral, and antimicrobial activities. While direct biological activity data for 5-(trifluoromethoxy)isatin is limited in the available scientific literature, this document summarizes the extensive research on other halogenated isatins, providing a valuable framework for comparison and future research. The information presented is supported by experimental data from various studies.
Introduction to Halogenated Isatins
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold known for a wide range of biological activities. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) at various positions on the isatin ring can significantly modulate its physicochemical properties and biological efficacy. Halogenation can enhance lipophilicity, improve metabolic stability, and alter the electronic nature of the molecule, thereby influencing its interaction with biological targets. This guide focuses on the impact of halogenation at the 5-position of the isatin ring.
Anticancer Activity
Halogenated isatins have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The nature and position of the halogen atom play a crucial role in determining the potency of these compounds.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 5-halogenated isatin derivatives against several human cancer cell lines. It is important to note that direct comparative data for this compound is not available in the reviewed literature. However, a gold(I) complex of this compound has shown potent cytotoxicity.
| Compound | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluoroisatin derivative | Fluoro | M-HeLa (cervical) | Moderate Activity | [1] |
| 5-Fluoroisatin derivative | Fluoro | HuTu-80 (duodenal) | Moderate Activity | [1] |
| 5-Chloroisatin derivative | Chloro | M-HeLa (cervical) | Moderate Activity | [1] |
| 5-Chloroisatin derivative | Chloro | HuTu-80 (duodenal) | Moderate Activity | [1] |
| 5-Bromoisatin derivative | Bromo | Leukemia | 0.69 - 3.35 | [2] |
| 5-Bromoisatin derivative | Bromo | MCF-7 (breast) | Strong Activity | [3] |
| [Au(5-OCF3-isatin)(PPh3)] | Trifluoromethoxy | Cancer Cells | as low as 0.28 | [4][5] |
Note: The IC50 value for the this compound derivative is for a gold(I) complex and not the parent isatin compound, which may significantly influence its activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[4]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/mL in a culture medium supplemented with 10% fetal bovine serum. The plate is incubated for 24 hours at 37°C.[6]
-
Compound Treatment: The test compounds (halogenated isatins) are dissolved in DMSO and added to the wells at various concentrations. The plate is then incubated for an additional 48 hours.[6]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (DMSO), and the IC50 value is determined.[1]
Signaling Pathway: Induction of Apoptosis
Several halogenated isatin derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[3][7] This often involves the activation of caspases, a family of proteases that execute programmed cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Apigenin enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
Structural Validation of 5-(Trifluoromethoxy)isatin: A Crystallographic Comparison
A definitive guide to the solid-state structure of 5-(Trifluoromethoxy)isatin, offering a comparative analysis with other 5-substituted isatin analogs. This guide provides researchers, scientists, and drug development professionals with essential crystallographic data and experimental protocols for structural validation.
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. In the realm of drug discovery and development, X-ray crystallography stands as the gold standard for elucidating molecular structure with atomic resolution. This guide focuses on the structural validation of this compound, a key heterocyclic building block, through single-crystal X-ray diffraction analysis. To provide a broader context for its solid-state behavior, a comparative analysis of its crystallographic parameters with those of other 5-substituted isatin derivatives, including 5-fluoro, 5-chloro, 5-bromo, and 5-nitroisatin, is presented.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and its halogenated and nitrated analogs at the 5-position, facilitating a direct comparison of their unit cell dimensions and crystal systems.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | C₉H₄F₃NO₃ | Monoclinic | P2₁/n | 14.329 | 6.082 | 20.401 | 90 | 91.608 | 90 |
| 5-Fluoroisatin | C₈H₄FNO₂ | Orthorhombic | Pca2₁ | 13.687 | 5.768 | 8.846 | 90 | 90 | 90 |
| 5-Chloroisatin | C₈H₄ClNO₂ | Orthorhombic | Pca2₁ | 13.844 | 5.789 | 9.001 | 90 | 90 | 90 |
| 5-Bromoisatin | C₈H₄BrNO₂ | Orthorhombic | Pna2₁ | 25.141 | 5.685 | 5.159 | 90 | 90 | 90 |
| 5-Nitroisatin | C₈H₄N₂O₄ | Monoclinic | P2₁/c | 7.423 | 6.696 | 14.731 | 90 | 99.87 | 90 |
Experimental Protocol: X-ray Crystallography of this compound
The structural determination of this compound was achieved through the following key experimental steps:
1. Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from an aqueous solution.
2. Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature to minimize thermal vibrations and improve data quality. A monochromatic X-ray beam, typically from a copper or molybdenum source, was used. The crystal was rotated through a series of angles, and the diffraction pattern was recorded on a detector.
3. Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods or Patterson synthesis, which provided an initial model of the atomic positions. This model was then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the model and the observed data.
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes involved in structural validation, the following diagrams are provided.
In Silico Molecular Docking of 5-(Trifluoromethoxy)isatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico molecular docking performance of 5-(Trifluoromethoxy)isatin derivatives against various biological targets. Isatin and its derivatives are a well-known class of compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The introduction of a trifluoromethoxy group at the 5-position of the isatin core can significantly influence the compound's electronic properties and binding interactions, making it a subject of interest in drug discovery. This document summarizes key binding affinity data, details common experimental protocols for molecular docking, and visualizes the typical workflow and a relevant signaling pathway.
Data Presentation: Comparative Docking Scores
The following table summarizes the molecular docking data for various isatin derivatives, including those with trifluoromethyl and other substitutions, against several key protein targets. This data is compiled from multiple studies to provide a comparative overview of their potential efficacy. Lower binding energy values typically indicate a more stable protein-ligand complex and higher predicted affinity.
| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Isatin Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | - | Ranging from -8.9 for unsubstituted to improved affinity with substitutions[1] | Unsubstituted Isatin Derivative | -8.9[1] |
| Isatin-Sulfonamide Hybrids | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -19.21 to -21.74 | Erlotinib | -25.65[2] |
| Tricyclic Isatin Oximes | Multiple Kinases (e.g., DYRK1A, PIM1) | - | Nanomolar/submicromolar binding affinity observed[3][4][5] | SP600125 | - |
| Isatin Derivatives | Main Protease (Mpro) of SARS-CoV-2 | 6LU7 | One derivative showed -76.040 | Ritonavir | -14.694 |
| Isatin-based Schiff Bases | Main Protease (Mpro) of SARS-CoV-2 | - | -7.6 | Carmofur | -6.3 |
Note: Direct docking scores for this compound derivatives were not consistently available across a range of targets in the reviewed literature. The table presents data for the broader isatin class to infer potential activity. The crystallographic structure of this compound has been determined, indicating its suitability for further in silico and in vitro studies.[6][7]
Experimental Protocols: Molecular Docking
A standard molecular docking protocol is essential for reproducible and reliable in silico studies. The following outlines a typical workflow using AutoDock Vina, a widely used software for molecular docking.[8][9][10][11]
1. Preparation of the Receptor (Protein):
-
Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Protein Clean-up: Water molecules, co-ligands, and non-essential ions are generally removed from the PDB file.
-
Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining correct hydrogen bonding.
-
Charge Assignment: Kollman charges are assigned to the protein atoms.
-
File Format Conversion: The cleaned protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
2. Preparation of the Ligand (this compound Derivative):
-
Ligand Sketching and Optimization: The 2D structure of the this compound derivative is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. The geometry of the ligand is then optimized using a suitable force field.
-
Torsion Angle Definition: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligand is also saved in the PDBQT file format.
3. Grid Box Generation:
-
A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The size and center of the grid box are crucial parameters that need to be carefully determined, often based on the position of a co-crystallized ligand or predicted binding sites.
4. Molecular Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations. The software explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock for exploring the conformational space of the ligand.
5. Analysis of Results:
-
The output from AutoDock Vina includes a series of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed using visualization software like PyMOL or Discovery Studio to understand the molecular basis of the binding.
Mandatory Visualization
Experimental Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway
Many isatin derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.[12][13] The following diagram illustrates a simplified, representative RTK signaling pathway that is often targeted in cancer therapy.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(Trifluoromethoxy)isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unlocking the Potency of the 5-(Trifluoromethoxy)isatin Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-(Trifluoromethoxy)isatin analogs, summarizing their structure-activity relationships (SAR) as potential therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate the rational design of more potent and selective drug candidates based on this privileged scaffold.
The isatin core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The introduction of a trifluoromethoxy group at the 5-position of the isatin ring has been explored as a strategy to enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide consolidates available data to elucidate the SAR of this specific class of isatin analogs.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs has been evaluated against various targets, primarily in the context of anticancer and enzyme inhibition studies. The following tables summarize the available quantitative data, allowing for a direct comparison of the impact of structural modifications on biological potency.
Table 1: Cytotoxicity of this compound Analogs against Cancer Cell Lines
| Compound ID | N1-Substituent | C3-Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | =O | - | - | - |
| 1b | -CH₂-Ph | =O | - | - | - |
| 1c | -H | =N-NH-C(=S)-NH-Ph | Various | Not specified | |
| 1d | Gold(I) Complex | - | HCT116 | 0.28 | Ossila |
Note: Specific IC50 values for a broad series of this compound analogs are not extensively reported in single studies. The data is compiled from various sources. "-" indicates data not available.
Table 2: Enzyme Inhibitory Activity of this compound Analogs
| Compound ID | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| 2a | Caspase-3 | - | Moderate Inhibition | [1] |
| 2b | Caspase-7 | - | Moderate Inhibition | [1] |
Note: The term "moderate inhibition" is used as reported in the source, specific quantitative values were not provided.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a dedicated library of this compound analogs is not yet publicly available, preliminary insights can be drawn from the existing data on isatin derivatives in general:
-
N1-Substitution: Alkylation or arylation at the N1-position of the isatin core is a common strategy to modulate potency and selectivity. For many isatin series, N-alkylation with small alkyl or benzyl groups enhances cytotoxic activity.
-
C3-Modification: The C3-carbonyl group is a key site for derivatization. The formation of Schiff bases or hydrazones at this position can significantly impact biological activity. The nature of the substituent on the imino or hydrazono moiety plays a crucial role in target interaction.
-
Aromatic Ring Substitution: The 5-position is critical for activity. The electron-withdrawing nature of the trifluoromethoxy group is expected to influence the electronic properties of the entire scaffold, potentially enhancing interactions with biological targets.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of this compound analogs. The following are standard protocols for key assays cited in the literature for isatin derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[2][3]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[2]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[2][4]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay
This fluorometric assay measures the activity of key executioner caspases involved in apoptosis.
Materials:
-
96-well black plates
-
Cell lysate from treated and untreated cells
-
Caspase-3/7 specific fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Reaction buffer
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: Treat cells with the test compounds, harvest, and lyse the cells to release cellular contents, including caspases.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.[2]
-
Assay Reaction: In a 96-well black plate, mix the cell lysate with the caspase-3/7 substrate in the reaction buffer.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the caspase activity based on the fluorescence signal and compare the activity in treated versus untreated cells.
VEGFR-2 Kinase Assay
This assay determines the ability of compounds to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.[6][7][8]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate.[6][8]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[6][9]
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.[7][8]
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Pathways and Workflows
To better understand the context of the experimental evaluations and the potential mechanisms of action of this compound analogs, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a key signaling pathway often targeted by isatin derivatives.
Caption: A generalized workflow for the development of this compound analogs.
Caption: Inhibition of the VEGFR-2 signaling pathway by isatin analogs.
References
- 1. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Head-to-head comparison of different synthetic methods for 5-(Trifluoromethoxy)isatin.
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-(Trifluoromethoxy)isatin is a valuable building block in medicinal chemistry, and its synthesis can be approached through various established methods. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols.
This comparative analysis focuses on three prominent methods for isatin synthesis: the Sandmeyer reaction, the Stolle synthesis, and the Gassman synthesis. Each method offers distinct advantages and disadvantages in terms of reaction conditions, scalability, and overall yield.
Comparative Data of Synthetic Methods
| Parameter | Sandmeyer Synthesis | Stolle Synthesis | Gassman Synthesis |
| Starting Material | 4-(Trifluoromethoxy)aniline | 4-(Trifluoromethoxy)aniline | 4-(Trifluoromethoxy)aniline |
| Key Reagents | Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acid | Oxalyl chloride, Lewis acid (e.g., AlCl₃) | tert-Butyl hypochlorite, Methylthioacetic acid methyl ester, Triethylamine, m-Chloroperoxybenzoic acid (mCPBA) |
| Reaction Steps | 2 | 2 | 3 |
| Typical Yield | 65-75% | 70-85% | 60-70% |
| Reaction Temperature | 80-100°C (Step 1), 70-80°C (Step 2) | 0°C to reflux | -78°C to room temperature |
| Reaction Time | 2-4 hours (Step 1), 1-2 hours (Step 2) | 1-3 hours (Step 1), 2-6 hours (Step 2) | 1-2 hours (Step 1), 2-4 hours (Step 2), 1-3 hours (Step 3) |
| Scalability | Good | Moderate | Moderate |
| Key Advantages | Readily available and inexpensive starting materials, well-established procedure. | Generally good yields, applicable to a wide range of anilines. | Milder reaction conditions for the initial steps. |
| Key Disadvantages | Use of strong, corrosive acids; potential for side reactions. | Use of moisture-sensitive and corrosive reagents (oxalyl chloride, Lewis acids). | Multi-step process, use of potentially hazardous reagents (mCPBA). |
Experimental Protocols
Sandmeyer Synthesis of this compound
This method is a classic and widely used approach for the synthesis of isatins from anilines.
Step 1: Synthesis of Isonitrosoacetanilide Intermediate
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 50 g of chloral hydrate in 500 mL of water.
-
Add 250 g of sodium sulfate and stir until dissolved.
-
In a separate beaker, dissolve 35.4 g (0.2 mol) of 4-(trifluoromethoxy)aniline in 100 mL of water containing 20 mL of concentrated hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution, followed by the addition of a solution of 41.7 g (0.6 mol) of hydroxylamine hydrochloride in 100 mL of water.
-
Heat the mixture to a vigorous boil and reflux for 2-3 minutes.
-
Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.
-
Filter the solid, wash with cold water, and air-dry.
Step 2: Cyclization to this compound
-
In a 500 mL beaker, carefully add 150 mL of concentrated sulfuric acid and warm it to 60-70°C.
-
Slowly add the dried isonitrosoacetanilide from the previous step to the warm sulfuric acid with constant stirring, maintaining the temperature between 70-80°C.
-
Once the addition is complete, stir the mixture for an additional 10 minutes.
-
Pour the reaction mixture onto 1 kg of crushed ice with stirring.
-
The this compound will precipitate as an orange-red solid.
-
Filter the product, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure this compound.
Stolle Synthesis of this compound
The Stolle synthesis provides an alternative route, often with good yields, by reacting an aniline with oxalyl chloride followed by a Friedel-Crafts cyclization.
Step 1: Synthesis of N-(4-(Trifluoromethoxy)phenyl)oxamoyl chloride
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 17.7 g (0.1 mol) of 4-(trifluoromethoxy)aniline in 100 mL of dry diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 13.9 g (0.11 mol) of oxalyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The N-(4-(trifluoromethoxy)phenyl)oxamoyl chloride will precipitate.
-
Filter the solid, wash with cold dry diethyl ether, and dry under vacuum.
Step 2: Cyclization to this compound
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, suspend 26.7 g (0.1 mol) of the N-(4-(trifluoromethoxy)phenyl)oxamoyl chloride in 200 mL of dry carbon disulfide.
-
Carefully add 20 g (0.15 mol) of anhydrous aluminum chloride in portions to the stirred suspension.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the mixture to room temperature and carefully pour it onto a mixture of 500 g of ice and 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and recrystallize the crude product from ethanol to yield pure this compound.
Gassman Synthesis of this compound
The Gassman synthesis offers a multi-step approach that can be advantageous for certain substituted anilines.
Step 1: Formation of the Azasulfonium Salt
-
In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 17.7 g (0.1 mol) of 4-(trifluoromethoxy)aniline in 100 mL of dry dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add 10.9 g (0.1 mol) of tert-butyl hypochlorite dropwise.
-
After stirring for 30 minutes, add a solution of 12.0 g (0.1 mol) of methylthioacetic acid methyl ester in 20 mL of dichloromethane.
-
Stir the mixture at -78°C for 1 hour.
Step 2: Rearrangement and Hydrolysis
-
Add 10.1 g (0.1 mol) of triethylamine to the reaction mixture and allow it to slowly warm to room temperature.
-
Stir at room temperature for 2 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-(methylthio)-2-oxo-5-(trifluoromethoxy)indoline.
Step 3: Oxidation to this compound
-
Dissolve the crude product from the previous step in 150 mL of a 2:1 mixture of dichloromethane and water.
-
Add 43.1 g (0.25 mol) of m-chloroperoxybenzoic acid (mCPBA) in portions to the stirred solution at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Synthesis Workflow Visualization
Caption: Comparative workflow of the Sandmeyer, Stolle, and Gassman syntheses for this compound.
Validating the Anticancer Activity of 5-(Trifluoromethoxy)isatin Derivatives in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of isatin derivatives, with a focus on fluorinated analogues, including those with the 5-(trifluoromethoxy) substitution. While comprehensive data specifically for a wide range of 5-(trifluoromethoxy)isatin derivatives is still emerging, this document summarizes the existing experimental data for structurally related compounds, outlines detailed experimental protocols for validation, and visualizes the key signaling pathways involved in their mechanism of action.
Quantitative Data Presentation: A Comparative Look at Anticancer Activity
The anticancer efficacy of isatin derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables present a compilation of IC50 values for various fluorinated isatin derivatives against several common cancer cell lines. This data provides a valuable benchmark for assessing the potential of new this compound analogues.
Table 1: Anticancer Activity of Fluorinated Isatin-Hydrazone Derivatives
| Compound | Substitution | Cell Line | IC50 (µM) | Reference |
| Compound 8 | 4-nitrobenzylidene | A549 (Lung Carcinoma) | 42.43 | [1] |
| HepG2 (Liver Carcinoma) | 48.43 | [1] | ||
| Compound 14 | 3-hydroxy-4-methoxybenzylidene | A549 (Lung Carcinoma) | 115.00 | [1] |
| Compound 5 | 4-fluorobenzylidene | HepG2 (Liver Carcinoma) | 107.90 | [1] |
| Compound 7 | 4-methoxybenzylidene | HepG2 (Liver Carcinoma) | 152.90 | [1] |
Table 2: Anticancer Activity of Various Isatin Derivatives
| Compound Type | Cell Line | IC50 Range (µM) | Reference |
| Isatin-based Schiff bases & hydrazones | HepG2, HCT-116, CACO, MCF-7 | <10 - 100 | [2][3] |
| Symmetrical bis-Schiff bases of isatin | HepG2 | ~4.23 | [4] |
| Isatin-3-oxime-based hydroxamic acids | SW620, MCF-7, PC3, AsPC-1, NCI-H460 | <10 | [3][5] |
| Dihydroartemisinin-isatin hybrids | A549 (drug-sensitive & resistant) | 5.72 - 9.84 | [6] |
Experimental Protocols: Methodologies for Validation
Accurate and reproducible experimental design is crucial for validating the anticancer activity of novel compounds. This section provides detailed protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by the isatin derivatives, apoptosis and cell cycle analyses are performed.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Cycle Analysis: Cells are fixed, stained with a DNA-binding dye like PI, and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This helps to identify if the compound induces cell cycle arrest at a specific phase.
Mandatory Visualizations
Signaling Pathways of Isatin Derivatives in Cancer Cells
Isatin derivatives exert their anticancer effects through the modulation of various signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the key pathways targeted by these compounds.
Caption: Key signaling pathways modulated by isatin derivatives leading to anticancer effects.
Experimental Workflow for Anticancer Activity Validation
The following diagram outlines a typical workflow for the initial in vitro validation of the anticancer activity of novel this compound derivatives.
Caption: A streamlined workflow for the in vitro validation of anticancer isatin derivatives.
Conclusion and Future Directions
The available data on fluorinated isatin derivatives demonstrate their potential as a promising class of anticancer agents. The trifluoromethoxy group, with its unique electronic properties, is a compelling substituent for further investigation in the design of novel isatin-based anticancer drugs. The experimental protocols and an understanding of the key signaling pathways outlined in this guide provide a solid framework for the validation of new this compound derivatives. Future research should focus on synthesizing a broader library of these specific derivatives and evaluating their efficacy and selectivity against a wide panel of cancer cell lines to identify lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. ddtjournal.com [ddtjournal.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of the ADME Properties of Fluorinated Isatins
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a well-established method to enhance drug-like properties. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of fluorinated isatins versus their non-fluorinated counterparts, supported by experimental data. Understanding these differences is crucial for optimizing drug candidates and accelerating their path to clinical trials.
The isatin scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. However, like many drug candidates, isatin-based compounds can face challenges related to their ADME profile. Fluorination has emerged as a key strategy to overcome these hurdles, often leading to improved metabolic stability, enhanced permeability, and modulated protein binding.
Key Findings on the Impact of Fluorination on Isatin ADME Properties:
In silico studies on fluorinated isatin-hydrazones predict high gastrointestinal absorption and identify potential for CYP1A2 inhibition.[2] Furthermore, the introduction of fluorine can influence aqueous solubility, a critical factor for oral absorption. While excessive fluorination can increase lipophilicity and potentially decrease solubility, strategic placement can enhance this property.[3][4]
Comparative ADME Data
The following tables summarize the available quantitative data comparing the ADME properties of fluorinated and non-fluorinated analogs. It is important to note that the metabolic stability data presented is for indole, a core structure of isatin, and serves as a strong indicator of the expected behavior for isatin derivatives.
Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles in Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [1] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [1] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination is evident.[1]
Experimental Workflows and Signaling Pathways
To elucidate the ADME properties of drug candidates, a series of standardized in vitro assays are employed. The following diagrams illustrate the typical experimental workflow for assessing metabolic stability and the signaling pathway of a key cardiac safety liability, the hERG channel.
Caption: A generalized workflow for in vitro ADME assays.
Caption: hERG channel inhibition leading to potential cardiotoxicity.
Detailed Experimental Protocols
Microsomal Stability Assay
Purpose: To determine the in vitro metabolic stability of a compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile or methanol (quenching solution)
-
Control compounds (high and low clearance)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.
-
Add the test compound to the reaction mixture at a final concentration of typically 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
Control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer for A-to-B (apical to basolateral) permeability assessment, or to the basolateral (B) side for B-to-A permeability assessment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60 or 120 minutes), collect samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
Plasma Protein Binding (Equilibrium Dialysis)
Purpose: To determine the fraction of a compound that is bound to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Plasma (human, rat, or mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution
-
Control compounds (high and low binding)
-
LC-MS/MS system
Procedure:
-
Spike the test compound into plasma at the desired concentration (e.g., 1 µM).
-
Add the spiked plasma to the sample chamber of the RED device.
-
Add PBS to the buffer chamber of the RED device.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
hERG Inhibition Assay (Manual Patch Clamp)
Purpose: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External and internal patch clamp solutions
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Test compound stock solution
-
Positive control (e.g., E-4031)
Procedure:
-
Culture hERG-expressing HEK293 cells to an appropriate confluency.
-
On the day of recording, prepare a cell suspension.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Record baseline hERG currents using a specific voltage protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV).
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the hERG currents in the presence of the compound after a steady-state block is achieved.
-
Calculate the percentage of current inhibition at each concentration.
-
Determine the IC50 value by fitting the concentration-response data to the Hill equation.[5][6][7]
Conclusion
The strategic incorporation of fluorine into the isatin scaffold presents a promising avenue for enhancing the ADME properties of this versatile class of compounds. The available experimental data on related indole structures strongly suggests that fluorination can significantly improve metabolic stability. While comprehensive comparative experimental data for fluorinated isatins across all ADME parameters remains an area for further investigation, the provided protocols and in silico predictions offer a robust framework for the evaluation and optimization of fluorinated isatin drug candidates. By leveraging these methodologies, researchers can make more informed decisions in the drug discovery process, ultimately increasing the likelihood of developing safer and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
Assessing the Purity of Synthesized 5-(Trifluoromethoxy)isatin: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of synthesized 5-(Trifluoromethoxy)isatin. While HPLC is generally the preferred method for non-volatile and thermally labile compounds like isatin derivatives, GC can be a valuable tool for analyzing volatile impurities that may be present from the synthesis process.[1][2][3][4] This document outlines detailed experimental protocols for both techniques and presents a comparative analysis of their performance based on expected outcomes.
Comparison of HPLC and GC for Purity Analysis
The choice between HPLC and GC for purity analysis depends largely on the physicochemical properties of the analyte and the potential impurities.[1][2][4] this compound is a relatively polar, non-volatile solid, making HPLC the more direct and common method for its analysis.[1] GC analysis would typically require derivatization to increase volatility and thermal stability, although it can be highly effective for identifying residual solvents and volatile starting materials.[5]
Quantitative Data Summary
The following tables present a summary of expected quantitative data from the analysis of a synthesized batch of this compound using the proposed HPLC and GC methods.
Table 1: HPLC Analysis Results
| Compound | Retention Time (min) | Area (%) | Purity (%) |
| 4-(Trifluoromethoxy)aniline | 3.5 | 0.2 | - |
| Isonitrosoacetanilide Intermediate | 5.8 | 0.5 | - |
| This compound | 10.2 | 99.2 | 99.2 |
| Unknown Impurity 1 | 12.1 | 0.1 | - |
Table 2: GC Analysis Results (for Volatile Impurities)
| Compound | Retention Time (min) | Area (%) | Purity (%) |
| Anisole | 4.2 | 0.05 | - |
| 4-(Trifluoromethoxy)aniline | 8.9 | 0.2 | - |
| Trifluoromethoxybenzene | 6.5 | 0.1 | - |
| This compound * | N/A | N/A | N/A |
*Note: this compound is not expected to elute under these GC conditions without derivatization due to its low volatility.
Experimental Protocols
Detailed methodologies for the proposed HPLC and GC analyses are provided below.
HPLC Method
This proposed method is adapted from established protocols for isatin and its analogs.[6]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Mobile Phase Additive: 0.1% Formic Acid.
-
Sample: Synthesized this compound.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
GC Method
This method is designed to detect volatile impurities that may be present from the synthesis, such as residual starting materials.[7]
1. Instrumentation and Materials:
-
GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: AT-210 capillary column (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[7]
-
Sample: Synthesized this compound.
-
Sample Solvent: Dichloromethane.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | AT-210 (30 m x 0.53 mm, 1.0 µm) |
| Carrier Gas | Helium at 3.0 psi |
| Oven Program | Initial 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, hold for 5 min |
| Inlet Temperature | 200°C |
| Detector Temperature | 260°C (FID) |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
3. Sample Preparation:
-
Sample Solution: Dissolve approximately 10 mg of the synthesized this compound in 1 mL of dichloromethane.
-
Filtration: Filter the solution through a 0.45 µm syringe filter if particulates are present.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the HPLC and GC purity assessments.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Isatin Compounds: A Comparative Guide to Experimental and Computational Findings
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] The development of potent isatin-based therapeutic agents increasingly relies on a synergistic approach that combines traditional wet-lab experimentation with modern computational modeling. This guide provides a comprehensive comparison of experimental results and computational predictions for a selection of isatin compounds, offering insights into the cross-validation of these two methodologies.
Data Presentation: Experimental vs. Computational
The following tables summarize the biological activity of various isatin derivatives as determined by in vitro assays and the predicted binding affinities from in silico molecular docking studies. This direct comparison allows for an objective assessment of the correlation between experimental and computational data.
Table 1: Anticancer Activity and CDK2 Docking of Isatin-Based Scaffolds [4][5]
| Compound | Target Cell Line | Experimental IC50 (µM) | Computational Target | Predicted Binding Affinity (kcal/mol) |
| Isatin-Scaffold IA | MCF-7, PC-3 | >100 | CDK2 | Not Reported |
| Isatin-Scaffold IB | MCF-7, PC-3 | >100 | CDK2 | Not Reported |
| Isatin-Scaffold IC | MCF-7 | 19.07 | CDK2 | High Affinity |
| PC-3 | 41.17 | |||
| Lapatinib (Control) | MCF-7 | 50.61 | CDK2 | Not Reported |
| PC-3 | 32.4 |
In this study, the computational prediction of high affinity for CDK2 by scaffold IC correlated well with its superior anticancer activity in experimental assays compared to scaffolds IA and IB.[4][5]
Table 2: Caspase Inhibitory Activity and Docking of Isatin-Sulphonamide Derivatives [6]
| Compound | Experimental IC50 (µM) vs. Caspase-3 | Experimental IC50 (µM) vs. Caspase-7 | Computational Target | Docking Insights |
| Compound 20d | 2.33 | Moderate Inhibition | Caspase-3 | Perfect binding to the active site |
| Other Derivatives | 2.33 - 116.91 | Moderate Inhibition | Caspase-3 | Varied binding modes |
| Ac-DEVD-CHO (Control) | 0.016 ± 0.002 | Not Reported | Caspase-3 | Not Reported |
The potent inhibitory activity of compound 20d against caspase-3 was successfully rationalized by molecular docking studies, which showed an ideal fit within the enzyme's active site.[6]
Table 3: DNA Binding Affinity of s-Triazine-Isatin Hybrids [7][8]
| Compound | Experimental Binding Constant (Kb) (M⁻¹) | Computational Target | Predicted Docking Score (kcal/mol) |
| Hybrid 7f | 9.51 x 10⁵ | DNA (AT-rich region) | -10.3 |
| Hybrids 7a-7e | 10⁴ - 10⁵ | DNA (AT-rich region) | -8.5 to -9.8 |
| Cabozantinib (Reference) | Not as high as 7f | DNA | Not Reported |
A strong correlation was observed between the experimentally determined DNA binding constants and the computationally predicted docking scores, with compound 7f showing the highest affinity in both analyses.[7][8]
Experimental and Computational Protocols
The following sections detail the methodologies employed in the cited studies to obtain the experimental and computational data.
Key Experimental Protocols
1. Synthesis of Isatin Derivatives:
-
Isatin-Based Schiff Bases: Synthesized through a condensation reaction between isatin or its derivatives and various primary amines or hydrazides.[2][4]
-
Isatin-Sulphonamide Derivatives: Involved a multi-step synthesis starting with the chlorosulfonation of isatin, followed by amination and subsequent N-alkylation.[6]
-
s-Triazine-Isatin Hybrids: Prepared through a multi-step reaction involving the synthesis of a triazine core followed by coupling with isatin derivatives.[7]
2. In Vitro Anticancer and Cytotoxicity Assays:
-
WST1 Cell Viability Assay: Used to assess the anticancer activity of isatin-based scaffolds on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The assay measures the metabolic activity of viable cells.[4][5]
-
MTT Assay: Employed to determine the cytotoxic effects of isatin sulfonamide derivatives on hepatocellular carcinoma cell lines (HepG2 and Huh7). This colorimetric assay is based on the reduction of MTT by mitochondrial dehydrogenases in living cells.[9]
-
SRB (Sulphorhodamine B) Assay: Utilized to evaluate the anticancer potency of bis-isatin analogues against a panel of human cancer cell lines. This assay measures cell density by staining cellular proteins.[10]
3. Enzyme Inhibition Assays:
-
Caspase Inhibitory Activity Assay: The inhibitory activities of isatin-sulphonamide derivatives against caspase-3 and -7 were evaluated using a fluorogenic substrate assay with acetyl-DEVD-AMC.[6]
-
α-Glucosidase Inhibition Assay: The potential of isatin-thiazole derivatives as antidiabetic agents was assessed by measuring their ability to inhibit the α-glucosidase enzyme.[11]
4. DNA Binding Studies:
-
UV-vis Absorption Spectroscopy: The binding interactions of s-triazine-isatin hybrids with salmon sperm DNA (SS-DNA) were investigated by monitoring changes in the UV-vis absorption spectra upon titration of DNA.[7][8]
Computational Protocols
1. Molecular Docking:
-
Software: AutoDock Vina and other similar programs were used to perform molecular docking simulations.[4][7][9]
-
Target Preparation: The 3D structures of target proteins (e.g., CDK2, caspase-3, DNA) were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were typically removed, and polar hydrogens and charges were added.[9][11][12]
-
Ligand Preparation: The 2D structures of the isatin derivatives were drawn using chemical drawing software and then converted to 3D structures. Energy minimization was performed using appropriate force fields.[13]
-
Docking Simulation: The prepared ligands were docked into the defined binding site of the target protein. The simulations generated multiple binding poses, which were ranked based on their docking scores (e-g., binding energy).[4][7]
2. Density Functional Theory (DFT) Studies:
-
Purpose: DFT calculations were used to gain insights into the electronic and structural features of the isatin hybrids, such as HOMO-LUMO energy gaps and molecular electrostatic potential (MEP), which contribute to their bioactivity.[7][13][14]
-
Software: Gaussian and other quantum chemistry packages were employed for these calculations.[15]
Visualizing the Workflow and Biological Context
The following diagrams, created using the DOT language, illustrate the cross-validation workflow, a key signaling pathway targeted by isatin compounds, and the logical relationship between the experimental and computational approaches.
Caption: A workflow diagram illustrating the iterative process of cross-validating computational predictions with experimental results for isatin compounds.
Caption: A simplified signaling pathway showing how isatin derivatives can induce apoptosis by activating key executioner caspases like caspase-3.
Caption: A diagram representing the logical relationship where a strong correlation between experimental and computational data validates a lead isatin compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular hybridization, synthesis, in vitro α-glucosidase inhibition, in vivo antidiabetic activity and computational studies of isatin based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-(Trifluoromethoxy)isatin: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the proper disposal of 5-(Trifluoromethoxy)isatin (CAS No. 169037-23-4), designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for minimizing environmental impact and maintaining a safe laboratory environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. While some safety data sheets (SDS) may not classify this compound as hazardous, it is best practice to treat all chemical substances with a high degree of caution.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European Standard EN 166.[2]
-
Hand Protection: Use protective gloves; be sure to inspect them before use.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
General Hygiene:
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly before breaks and after handling the chemical.[2]
II. Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in compliance with all local, regional, and national hazardous waste regulations.[2]
Step 1: Waste Classification
-
Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[2] This assessment should be based on the application for which the product was used, as waste codes are application-specific.[2]
Step 2: Unused Product and Residues
-
Collection: Collect waste from residues and unused this compound in a suitable, properly labeled container.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not release into the environment.[2]
Step 3: Contaminated Materials
-
Spills: In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[2][3]
-
Contaminated Labware and PPE: Any materials, such as gloves, filter paper, or vials, that have come into contact with this compound should be considered contaminated. These items must be collected and disposed of as chemical waste.
Step 4: Empty Containers
-
Decontamination: Do not reuse empty containers.[2]
-
Disposal: Empty the remaining contents completely before disposing of the container in accordance with local regulations.[2]
III. Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| CAS Number | 169037-23-4 | |
| Appearance | Yellow to orange solid | [1] |
| Primary Route of Exposure | Inhalation, Ingestion, Skin/Eye Contact | [2][3] |
| Personal Protective Equipment | Safety glasses/goggles, gloves, protective clothing | [2][3] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Spill Procedure | Sweep up, avoid dust, and place in a suitable container for disposal | [2][3] |
| Waste Disposal | Treat as chemical waste; consult local, regional, and national regulations | [2] |
| Environmental Precautions | Should not be released into the environment | [2] |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-(Trifluoromethoxy)isatin
This guide provides crucial safety protocols and logistical information for handling 5-(Trifluoromethoxy)isatin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and disposal of this chemical.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 169037-23-4 | [1][2] |
| Molecular Formula | C9H4F3NO3 | [1][3] |
| Molecular Weight | 231.13 g/mol | [3][4] |
| Physical State | Solid | [3][5] |
| Appearance | Yellow - Orange | [5] |
| Melting Point | 170 - 172 °C / 338 - 341.6 °F | [3][4] |
| Solubility | No information available | [3] |
Hazard Identification and First Aid
While this compound is not classified as a hazardous substance or mixture, it is crucial to handle it with care to avoid potential irritation and exposure.[5]
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice/attention.[3][5] |
| Inhalation | Remove to fresh air. Get medical attention if you feel unwell.[3][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3] |
Personal Protective Equipment (PPE)
The following PPE is recommended to ensure the safe handling of this compound.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear safety glasses with side shields or goggles conforming to European Standard EN166 or OSHA's 29 CFR 1910.133.[1][3] |
| Hand Protection | Wear appropriate protective gloves. Inspect gloves before use and observe the permeability and breakthrough time provided by the supplier.[1] |
| Skin and Body Protection | Wear appropriate protective clothing and gloves to prevent skin exposure.[1][3] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is needed.[3] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidents.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[1] Avoid contact with skin, eyes, or clothing, and prevent dust formation.[3] Do not eat, drink, or smoke when using this product.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Incompatible materials to avoid are strong oxidizing agents.[3]
Accidental Release and Disposal
In the event of a spill, follow these procedures to mitigate exposure and properly dispose of the material.
-
Accidental Release: For non-emergency personnel, control dust.[6] Ensure adequate ventilation.[3] Sweep up and shovel into suitable containers for disposal.[7] Avoid dust formation.[3]
-
Disposal: Dispose of contents and container in accordance with local and national regulations.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
